3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
Description
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Properties
IUPAC Name |
1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRWCYHTODRXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397330 | |
| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-66-9 | |
| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene (CAS 115571-66-9)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a substituted aromatic compound with potential applications in the agrochemical and pharmaceutical industries.[1] Its chemical structure combines several functional groups that contribute to its reactivity and potential biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 115571-66-9 | [1][2] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2] |
| Molecular Weight | 274.02 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Synonyms | 1,2-Dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene, 4,5-Dichloro-2-methyl-3-nitrobenzotrifluoride | [3] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis and Manufacturing
A detailed, publicly available experimental protocol for the synthesis of this compound is not available. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be inferred. The general approach would likely involve the nitration of a dichlorinated trifluoromethyltoluene precursor.
A general procedure for the nitration of a related compound, 1,2-dichlorobenzene, involves the use of a mixed acid (nitric acid and sulfuric acid) at controlled temperatures.[4] Another relevant synthesis is the preparation of 2,6-dichloronitrobenzene from 2,6-dichloroaniline via oxidation with peroxytrifluoroacetic acid.[5]
Inferred Synthetic Workflow:
Caption: Inferred synthetic pathway for this compound.
Applications
This compound is primarily utilized in two key areas:
-
Agrochemicals: It is described as a pesticide and herbicide, effective against a range of pests and weeds.[1] The specific quantitative efficacy data (e.g., IC50, LD50) for this compound against target organisms is not publicly available.
-
Chemical Intermediate: It serves as a building block in the synthesis of other, more complex molecules.[1] Notably, it is mentioned as a precursor for biologically active compounds, including protein kinase inhibitors.[1]
Biological Activity and Mechanism of Action
Detailed studies on the specific biological activity and mechanism of action of this compound are not available in the public domain. However, insights can be drawn from the known mechanisms of similar classes of compounds.
As a Pesticide/Herbicide
The mechanism of action for many trifluoromethyl-containing herbicides involves the inhibition of key enzymes in the target weeds. For instance, some act as inhibitors of acetolactate synthase (ALS) or photosystem II. The general mode of action for nitroaromatic pesticides is often described as the disruption of biological processes in pests.[1]
Potential Herbicidal Mechanism of Action:
Caption: Postulated mechanism of herbicidal action via enzyme inhibition.
As a Precursor to Protein Kinase Inhibitors
The use of this compound as an intermediate in the synthesis of protein kinase inhibitors suggests that its structural features are amenable to the creation of molecules that can interact with the ATP-binding pocket of kinases. The dichloro and trifluoromethyl groups can influence the electronic properties and conformation of the final inhibitor, potentially enhancing its binding affinity and selectivity.
Workflow for Developing Protein Kinase Inhibitors:
Caption: General workflow for synthesizing protein kinase inhibitors.
Toxicology and Safety
Specific toxicological data, such as LD50 values, for this compound are not publicly available. However, based on safety data for related compounds and general knowledge of nitroaromatic compounds, it should be handled with care. It is considered harmful if swallowed and may cause skin and eye irritation.[1]
For the structurally similar compound 2,4-Dichloronitrobenzene, the following toxicity data has been reported:
Table 2: Acute Toxicity of 2,4-Dichloronitrobenzene (CAS 611-06-3)
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 990 mg/kg | [6] |
| LD50 | Rat | Dermal | 921 mg/kg | [6] |
These values suggest moderate acute toxicity for a related compound. It is reasonable to assume that this compound may have a similar toxicity profile and should be handled with appropriate personal protective equipment in a laboratory setting.
Experimental Protocols
As previously stated, detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public scientific literature. Researchers interested in working with this compound would need to develop their own protocols, likely based on established methods for similar nitroaromatic compounds. A general approach to synthesizing a related compound, 2,6-dichloronitrobenzene, is provided as a reference.
Reference Experimental Protocol: Synthesis of 2,6-Dichloronitrobenzene [5]
-
Preparation of Peroxytrifluoroacetic Acid: A 300-mL three-necked flask is charged with 100 mL of methylene chloride. To this, 5.4 mL of 90% hydrogen peroxide is added. The flask is cooled in an ice bath, and with stirring, 34.0 mL of trifluoroacetic anhydride is added over 20 minutes. The ice bath is then removed, and the solution is stirred at room temperature for 30 minutes.
-
Oxidation of 2,6-Dichloroaniline: A solution of 8.1 g of 2,6-dichloroaniline in 80 mL of methylene chloride is prepared. This solution is added dropwise over 30 minutes to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and causes the mixture to reflux.
-
Workup: After the addition is complete, the mixture is heated under reflux for 1 hour. It is then cooled and poured into 150 mL of cold water. The organic layer is separated, washed with water, 10% sodium carbonate solution, and again with water.
-
Purification: The organic extract is treated with activated charcoal and anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. Recrystallization from ethanol can be performed for further purification.
Conclusion
This compound is a chemical compound with established use as a pesticide and herbicide, and as a valuable intermediate in the synthesis of other biologically active molecules, including protein kinase inhibitors. While its general properties and applications are known, a significant gap exists in the publicly available, in-depth technical data for this specific compound. Further research would be necessary to establish its precise quantitative biological activity, detailed mechanisms of action, and specific toxicological profile. Researchers and drug development professionals should proceed with caution, utilizing information on analogous compounds to guide their work while recognizing the need for empirical validation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 115571-66-9: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)t… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
In-Depth Technical Guide: Physicochemical Properties of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a substituted aromatic compound with the CAS Number 115571-66-9. Its structure, featuring a toluene backbone with chloro, nitro, and trifluoromethyl functional groups, imparts a unique combination of properties that make it a molecule of interest in various chemical sectors. The presence of the trifluoromethyl group can significantly influence lipophilicity, metabolic stability, and binding affinity, making such compounds valuable building blocks in medicinal chemistry and drug design. This compound is also utilized as an intermediate in the synthesis of other complex chemicals and finds application in the agrochemical industry as a pesticide.[1]
This guide provides a comprehensive overview of the known physicochemical properties of this compound, details the standard experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physicochemical Properties
The properties of this compound are summarized below. The data is compiled from various chemical databases and supplier specifications. It is important to note that some physical properties, such as odor, have conflicting reports, and the reported boiling point appears unusually low for a compound with a high melting point, suggesting it may have been determined under reduced pressure.
Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene | [2] |
| CAS Number | 115571-66-9 | [1] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2] |
| Molecular Weight | 274.02 g/mol | [1][2] |
| Appearance | White to light yellow solid / Yellow crystalline solid | [1] |
| Melting Point | 259°C (decomposes) | |
| Boiling Point | 58-61°C (Note: Likely measured under vacuum) | |
| Water Solubility | Sparingly soluble | [1] |
| Computed XLogP3 | 4.3 | [2] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols for Property Determination
While specific experimental records for this compound are not publicly detailed, the following standard methodologies are employed for determining the key physicochemical properties of solid organic compounds. These protocols are largely based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are the international standard for chemical safety and registration.
Melting Point Determination
The melting point is a critical indicator of purity.[3] For a high-melting-point solid like this, Differential Scanning Calorimetry (DSC) or the capillary method would be standard.
-
Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
-
Apparatus: The capillary is placed in a heating block or oil bath apparatus (such as a Thiele tube or a modern digital Mel-Temp apparatus) adjacent to a calibrated thermometer.[3]
-
Heating: The apparatus is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears (onset) to the temperature at which the entire sample is liquid (completion).[5] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.
-
-
Protocol: Differential Scanning Calorimetry (DSC) (as per OECD 102)
-
Principle: DSC measures the difference in heat flow between the test sample and a reference material as a function of temperature.[6]
-
Procedure: A small, weighed amount of the sample is placed in a crucible (e.g., aluminum). The sample and a reference crucible (usually empty) are subjected to a controlled temperature program (e.g., heating at a constant rate).
-
Data Analysis: A phase transition, such as melting, results in an endothermic peak on the DSC thermogram. The onset temperature of this peak is recorded as the melting point.[6]
-
Boiling Point Determination (as per OECD 103)
For solids, the boiling point is determined on the molten substance. Given the high melting point and potential for decomposition, boiling point is typically measured under reduced pressure and extrapolated to standard pressure. Methods include:
-
Protocol: Dynamic Method (Vapour Pressure Measurement)
-
Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the ambient pressure.[7][8] This method determines the vapor pressure curve.
-
Apparatus: The sample is heated in a vessel equipped with a thermometer, a pressure sensor, and a reflux condenser, all connected to a vacuum system.
-
Procedure: The pressure in the apparatus is reduced to a desired level and held constant. The sample is heated slowly with stirring until boiling is observed (constant temperature reading while vapor refluxes).
-
Determination: The temperature-pressure pairs are recorded at several pressure points. The data is then used to plot log(p) vs 1/T (Clausius-Clapeyron plot) to determine the normal boiling point at standard atmospheric pressure (101.325 kPa).[7]
-
Water Solubility Determination (as per OECD 105)
This guideline provides two primary methods depending on the expected solubility. Given the compound is "sparingly soluble," the Flask Method is appropriate.
-
Protocol: Flask Method
-
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined analytically.[9]
-
Equilibration: An excess amount of the solid compound is added to a flask containing purified water (e.g., reagent-grade). The flask is agitated at a controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10] A preliminary test is often run to estimate the time needed.[10]
-
Phase Separation: The solution is centrifuged or filtered to remove all undissolved solid particles.[9]
-
Analysis: The concentration of the compound in the clear aqueous phase is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Replicates: The experiment is performed in at least duplicate until the measured concentrations are consistent.
-
Partition Coefficient (n-octanol/water) Determination (as per OECD 107/123)
The partition coefficient (Log P or Log Kₒw) is a measure of a compound's lipophilicity. For a compound with a computed XLogP3 of 4.3, the Shake Flask Method (OECD 107) or the Slow-Stirring Method (OECD 123) can be used.
-
Protocol: Slow-Stirring Method (OECD 123)
-
Principle: This method is ideal for compounds with high Log P values (>4) as it avoids the formation of micro-emulsions that can interfere with results from the shake-flask method.[11] Water, n-octanol, and the test substance are equilibrated by slow stirring.
-
Pre-saturation: n-octanol is saturated with water, and water is saturated with n-octanol before the experiment begins.
-
Procedure: The test compound is dissolved in n-octanol. This solution is combined with the pre-saturated water in a vessel. The mixture is stirred slowly at a constant temperature for several days to allow equilibrium to be reached without forming an emulsion.
-
Phase Separation & Analysis: After stirring, the mixture is allowed to stand to ensure complete phase separation. The concentrations of the compound in both the n-octanol and aqueous phases are determined using an appropriate analytical method (e.g., HPLC, GC/MS).
-
Calculation: The partition coefficient (Pₒw) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (Log P).
-
Synthesis Pathway Visualization
While the exact commercial synthesis route is proprietary, a plausible synthetic pathway involves the nitration of a dichlorinated trifluoromethyltoluene precursor. The following diagram illustrates a logical multi-step nitration process, a common method for producing such highly substituted aromatic nitro compounds.
Caption: Plausible synthetic route via electrophilic nitration.
Conclusion
This compound is a highly substituted aromatic compound with distinct physicochemical properties driven by its functional groups. Its high melting point, sparse water solubility, and significant lipophilicity (high Log P) are key characteristics for researchers in drug development and chemical synthesis. The standardized protocols outlined in this guide provide a framework for the reliable and reproducible determination of these properties, which are essential for chemical safety assessment, process development, and the rational design of new biologically active molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-depth Technical Guide to the Structure Elucidation of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene, a substituted aromatic compound with applications as a pesticide and a key intermediate in chemical synthesis.[1] This document outlines a proposed synthetic pathway and details the analytical methodologies that would be employed to confirm its chemical structure. Due to the limited availability of public experimental data, this guide focuses on the predicted spectroscopic characteristics and establishes a logical framework for its structural verification using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Compound Profile
This compound is a complex aromatic molecule. Its structure is characterized by a toluene core with multiple substituents that influence its chemical properties and reactivity.
| Property | Value | Source |
| CAS Number | 115571-66-9 | [1] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1] |
| Molecular Weight | 274.02 g/mol | [1] |
| IUPAC Name | 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene | [2] |
| Synonyms | 3,4-dichloro-6-trifluoromethyl-2-nitrotoluene | [1] |
| Physical Form | White to light yellow solid | [1] |
| SMILES | CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3 | [1] |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound involves the nitration of the precursor 3,4-dichloro-6-(trifluoromethyl)toluene. The experimental protocol outlined below is adapted from established procedures for the nitration of substituted toluenes.[3][4]
Synthesis of the Precursor: 3,4-Dichloro-6-(trifluoromethyl)toluene
The precursor can be synthesized by the reaction of 3,4-dichlorotoluene with hydrogen fluoride and carbon tetrachloride at elevated temperature and pressure.[5]
Nitration of 3,4-Dichloro-6-(trifluoromethyl)toluene
Materials:
-
3,4-dichloro-6-(trifluoromethyl)toluene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while stirring and maintaining a low temperature to create the nitrating mixture.
-
Dissolve 3,4-dichloro-6-(trifluoromethyl)toluene in a suitable solvent and cool it in the ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and 10% sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Structure Elucidation
The confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques. The following sections detail the predicted data for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum is expected to show two signals corresponding to the aromatic proton and the methyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 | Singlet | 1H | Ar-H | The aromatic proton is deshielded by the electron-withdrawing nitro and chloro groups. |
| ~ 2.5 | Singlet | 3H | -CH ₃ | The methyl group protons are in a typical region for an aromatic methyl group. |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 150 | C -NO₂ | The carbon attached to the nitro group is significantly deshielded. | | ~ 135-145 | Aromatic C -Cl, C -CF₃, C -CH₃ | Carbons attached to substituents will have distinct chemical shifts. | | ~ 120-130 | Aromatic C -H | The protonated aromatic carbon will appear in this region. | | ~ 120-125 (quartet) | -C F₃ | The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms. | | ~ 20 | -C H₃ | The methyl carbon appears in the typical aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation | Rationale |
| 273/275/277 | [M]⁺ | The molecular ion peak with a characteristic isotopic pattern for two chlorine atoms (approximate ratio 9:6:1). |
| 254/256/258 | [M-F]⁺ | Loss of a fluorine atom from the trifluoromethyl group. |
| 227/229/231 | [M-NO₂]⁺ | Loss of the nitro group. |
| 204 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |
| 69 | [CF₃]⁺ | The trifluoromethyl cation. |
The fragmentation pattern of nitroaromatic compounds often involves the loss of the nitro group and other substituents.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 3100-3000 | Aromatic C-H | Stretch |
| ~ 1550-1475 | Nitro group (NO₂) | Asymmetric Stretch |
| ~ 1360-1290 | Nitro group (NO₂) | Symmetric Stretch |
| ~ 1300-1100 | C-F | Stretch |
| ~ 800-600 | C-Cl | Stretch |
The characteristic strong absorption bands for the nitro group are key identifiers in the IR spectrum of this compound.[7]
Visualized Workflows
Synthetic Workflow
Caption: Proposed synthesis of this compound.
Structure Elucidation Workflow
Caption: Logical workflow for the structure elucidation of the target compound.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. cerritos.edu [cerritos.edu]
- 5. 3,4-Dichloro-6-(trifluoromethyl)toluene | 74483-51-5 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Guide: Solubility Profile of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for understanding and determining the solubility of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. Therefore, this guide furnishes detailed, standardized experimental protocols for researchers to generate such data in-house.
Introduction
This compound is a multisubstituted benzene derivative with the chemical formula C₈H₄Cl₂F₃NO₂.[1][2] It is recognized as a key intermediate in the synthesis of biologically active compounds, including protein kinase inhibitors, and has applications in the agricultural sector as a pesticide.[1][3] The physicochemical properties of active pharmaceutical ingredients (APIs) and synthetic intermediates, particularly solubility, are critical parameters in drug development and process chemistry. Solubility influences bioavailability, formulation, purification, and reaction kinetics. This guide outlines the theoretical considerations and practical methodologies for determining the solubility of this compound in various organic solvents.
Compound Identification:
-
IUPAC Name: 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene[2]
-
Appearance: White to light yellow solid[1]
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented below. These properties can provide a qualitative prediction of its solubility behavior.
| Property | Value | Source |
| Molecular Weight | 274.02 g/mol | [2][3][4][6] |
| XLogP3-AA | 4.3 | [2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 (from NO₂ and F atoms) | PubChem |
| Water Solubility | Sparingly soluble | [1] |
| Appearance | White to light yellow solid | [1] |
The high XLogP3-AA value suggests a lipophilic nature, indicating that the compound is likely to be more soluble in non-polar organic solvents than in polar solvents like water.
Solubility Data
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Hexane | 0.1 | 25 | Data Not Available | Data Not Available | |
| e.g., Toluene | 2.4 | 25 | Data Not Available | Data Not Available | |
| e.g., Dichloromethane | 3.1 | 25 | Data Not Available | Data Not Available | |
| e.g., Acetone | 5.1 | 25 | Data Not Available | Data Not Available | |
| e.g., Ethanol | 5.2 | 25 | Data Not Available | Data Not Available | |
| e.g., Methanol | 6.6 | 25 | Data Not Available | Data Not Available | |
| e.g., DMSO | 7.2 | 25 | Data Not Available | Data Not Available |
Experimental Protocols for Solubility Determination
The following are detailed protocols for determining the solubility of a solid compound like this compound.
Isothermal Shake-Flask Method (Equilibrium Solubility)
This is the gold-standard method for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Materials:
-
This compound (solid, purity ≥97%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.
-
Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Quantification:
-
Gravimetric Analysis: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained. Calculate the solubility based on the mass of the residue and the volume of the aliquot.
-
Chromatographic/Spectroscopic Analysis: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve (HPLC or UV-Vis). Calculate the concentration in the original saturated solution.
-
High-Throughput Kinetic Solubility Method (for Early Discovery)
This method provides a faster, albeit less precise, estimation of solubility, often used in early-stage drug discovery. It measures the concentration at which a compound, added from a concentrated stock solution, begins to precipitate.
Materials:
-
Concentrated stock solution of this compound in a highly miscible solvent (e.g., DMSO).
-
Aqueous buffer or organic solvent of interest.
-
96-well microplates.
-
Plate reader capable of nephelometry or light scattering measurement.
Procedure:
-
Plate Preparation: Dispense the solvent/buffer of interest into the wells of a microplate.
-
Compound Addition: Add increasing volumes of the concentrated DMSO stock solution to the wells.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering in each well using a plate reader.
-
Data Analysis: The solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Visualized Workflows and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows and decision-making processes involved in solubility testing.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Logical Diagram for Solvent Selection.
Conclusion
While specific, published solubility data for this compound is scarce, its predicted lipophilicity suggests good solubility in non-polar and polar aprotic solvents. The experimental protocols provided in this guide offer robust and standardized methods for researchers to determine the precise solubility of this compound across a spectrum of organic solvents. This data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating final products in the fields of medicinal chemistry and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 97% , 115571-66-9 - CookeChem [cookechem.com]
- 4. aldlab-chemicals_this compound [aldlab.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. calpaclab.com [calpaclab.com]
In-Depth Technical Guide: Safety and Handling of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a polysubstituted benzene derivative with applications as an intermediate in the synthesis of biologically active compounds, including protein kinase inhibitors and pesticides.[1][2] Its complex structure, featuring chloro, nitro, and trifluoromethyl functional groups, contributes to its chemical reactivity and potential biological activity.[3] Due to the presence of these toxophoric groups, this compound is expected to be hazardous and requires careful handling to minimize exposure and ensure laboratory safety.
Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes available and predicted data.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2][4] |
| Molecular Weight | 274.02 g/mol | [1][4] |
| CAS Number | 115571-66-9 | [1][2][4] |
| Appearance | Yellow crystalline solid | [2] |
| Odor | Strong odor | [2] |
| Solubility | Sparingly soluble in water | [2] |
| Boiling Point | 255.8 ± 35.0 °C (Predicted) | [1] |
| Flash Point | 108.5 °C (Predicted) | [1] |
| Density | 1.566 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 0.0257 mmHg at 25°C (Predicted) | [1] |
Hazard Identification and Classification
A full GHS classification for this compound is not available. However, based on the available risk and safety phrases, the following hazards are identified.
| Hazard Statement | Classification |
| R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed.[1] |
| R36/37/38 | Irritating to eyes, respiratory system and skin.[1] |
Note: For comparison, the related compound 2,4-Dichloronitrobenzene has acute oral and dermal LD50 values in rats of 990 mg/kg and 921 mg/kg, respectively.[5] This suggests that this compound may have similar moderate acute toxicity.
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially when handling the solid outside of a fume hood or for spill cleanup. |
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry place away from incompatible materials.[2]
-
Keep containers tightly closed.
-
Store in a designated, clearly labeled area for hazardous chemicals.
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not available, the following diagrams illustrate general safety workflows applicable to handling hazardous solid chemicals.
Emergency Procedures
First-Aid Measures
The following first-aid measures are based on the identified R-phrases and general chemical safety guidelines.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
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inhalation [label="Inhalation", shape=rect, style=filled, fillcolor="#FFFFFF"]; skin [label="Skin Contact", shape=rect, style=filled, fillcolor="#FFFFFF"]; eye [label="Eye Contact", shape=rect, style=filled, fillcolor="#FFFFFF"]; ingestion [label="Ingestion", shape=rect, style=filled, fillcolor="#FFFFFF"];
fresh_air [label="Move to Fresh Air", shape=rect, style=filled, fillcolor="#FFFFFF"]; flush_skin [label="Flush Skin with Water (15 min)", shape=rect, style=filled, fillcolor="#FFFFFF"]; flush_eye [label="Flush Eyes with Water (15 min)", shape=rect, style=filled, fillcolor="#FFFFFF"]; rinse_mouth [label="Rinse Mouth with Water", shape=rect, style=filled, fillcolor="#FFFFFF"];
seek_medical [label="Seek Immediate Medical Attention", shape=rect, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
exposure -> route; route -> inhalation [label="Breathing"]; route -> skin [label="Touch"]; route -> eye [label="Splash"]; route -> ingestion [label="Swallowed"];
inhalation -> fresh_air; skin -> flush_skin; eye -> flush_eye; ingestion -> rinse_mouth;
fresh_air -> seek_medical; flush_skin -> seek_medical; flush_eye -> seek_medical; rinse_mouth -> seek_medical; }
Accidental Release Measures
-
Small Spills: Carefully scoop up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.
Fire-Fighting Measures
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.
Logical Relationships in Chemical Safety
The hierarchy of controls is a fundamental concept in chemical safety, providing a framework for minimizing risks.
References
The Strategic Role of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene in the Synthesis of Bioactive Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene, a highly functionalized aromatic compound, serves as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring chloro, nitro, and trifluoromethyl groups, provides a versatile scaffold for chemical modifications, making it a valuable building block in both medicinal and agrochemical research. This technical guide explores the applications of this compound in medicinal chemistry, focusing on its conversion to the pivotal intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline, and the subsequent synthesis of pharmacologically relevant compounds.
From Nitroaromatic Precursor to Key Aniline Intermediate
The primary application of this compound in synthetic chemistry is its role as a precursor to 2,6-dichloro-4-(trifluoromethyl)aniline. This transformation is a crucial step, as the resulting aniline is a versatile building block for a range of heterocyclic compounds with demonstrated biological activity. The most common method for this conversion is the reduction of the nitro group.
Experimental Protocol: Reduction of this compound
Several methods can be employed for the chemoselective reduction of the nitro group in the presence of other reducible functional groups like chloro and trifluoromethyl moieties.
Method 1: Catalytic Hydrogenation
-
Reagents and Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the flask and purge the system with an inert gas.
-
Evacuate the flask and introduce hydrogen gas (usually at 1-3 atm pressure, or from a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dichloro-4-(trifluoromethyl)aniline. Further purification can be achieved by recrystallization or column chromatography.[1]
-
Method 2: Metal-Mediated Reduction
-
Reagents and Materials:
-
This compound
-
Iron powder
-
Acetic acid or Ethanol/Water mixture
-
Hydrochloric acid (catalytic)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and a solvent such as acetic acid or a mixture of ethanol and water.
-
Add iron powder (typically 3-5 equivalents) and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with the reaction solvent or ethyl acetate.
-
Concentrate the filtrate and dilute the residue with ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired aniline.[1]
-
dot
Caption: Synthetic conversion of the nitroaromatic precursor to the key aniline intermediate.
Applications in the Synthesis of Phenylpyrazole Derivatives
2,6-dichloro-4-(trifluoromethyl)aniline is a crucial precursor for the synthesis of phenylpyrazole derivatives, a class of compounds with a broad spectrum of biological activities. One of the most prominent examples is the insecticide Fipronil. While Fipronil itself is an agrochemical, the underlying phenylpyrazole scaffold is of significant interest in medicinal chemistry.
Synthesis of Fipronil: A Case Study
The synthesis of Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline highlights the utility of this intermediate. The general synthetic route involves the formation of a pyrazole ring followed by further functionalization.
Experimental Protocol: Synthesis of a Phenylpyrazole Core
-
Diazotization of the Aniline: 2,6-dichloro-4-(trifluoromethyl)aniline is treated with a nitrosylating agent, such as nitrosyl sulfuric acid or sodium nitrite in an acidic medium, to form a diazonium salt.[2]
-
Cyclization to form the Pyrazole Ring: The diazonium salt is then reacted with a suitable cyclizing agent, such as ethyl 2,3-dicyanopropionate, to construct the pyrazole ring system. This reaction yields a 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole intermediate.[2][3]
-
Further Functionalization: The pyrazole ring can then be further modified. In the case of Fipronil synthesis, this involves the introduction of a trifluoromethylsulfinyl group at the 4-position of the pyrazole ring.[4][5]
dot
Caption: General synthetic workflow for Fipronil from the key aniline intermediate.
Medicinal Chemistry Relevance of the Phenylpyrazole Scaffold
The phenylpyrazole core, readily accessible from this compound via the aniline intermediate, is a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is capable of binding to multiple biological targets with high affinity. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities.
Table 1: Reported Biological Activities of Pyrazole Derivatives
| Biological Activity | Therapeutic Area | Reference |
| Kinase Inhibition | Oncology, Inflammation | [6][7][8] |
| Antimicrobial | Infectious Diseases | [9][10] |
| Anti-inflammatory | Inflammation, Pain | [11] |
| Antitumor | Oncology | [9][12] |
| Analgesic | Pain Management | [12] |
The diverse biological activities of pyrazole derivatives make the synthetic route starting from this compound highly relevant for drug discovery programs. The substituents on the phenyl ring, namely the two chlorine atoms and the trifluoromethyl group, play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability.
dot
Caption: Logical relationship between the synthetic pathway and biological applications.
Conclusion
This compound is a strategically important starting material in medicinal chemistry, primarily through its efficient conversion to 2,6-dichloro-4-(trifluoromethyl)aniline. This key intermediate provides access to the medicinally relevant phenylpyrazole scaffold, which is featured in a variety of bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make this chemical a valuable tool for researchers and scientists in the development of new therapeutic agents. Further exploration of derivatives from this scaffold holds significant promise for the discovery of novel drugs targeting a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102633722A - Fipronil preparation method - Google Patents [patents.google.com]
- 4. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 12. globalresearchonline.net [globalresearchonline.net]
Technical Guide: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene as a Pesticide Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene, a key intermediate in the synthesis of dinitroaniline-based pesticides. This document covers its chemical properties, a representative synthesis protocol, and its role in the development of herbicidal agents.
Chemical Properties and Data
This compound is a substituted aromatic compound with the chemical formula C₈H₄Cl₂F₃NO₂.[1][2] It serves as a crucial building block in the production of various agrochemicals, particularly dinitroaniline herbicides.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 115571-66-9 | [1][3][4] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2][3] |
| Molecular Weight | 274.02 g/mol | [2][3] |
| Appearance | White to yellow crystalline solid | [1] |
| Purity (typical) | ≥95% | [3] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Chemical Shifts (ppm) or m/z |
| ¹H NMR | Aromatic H: ~7.8-8.2 ppm (singlet); Methyl H: ~2.6 ppm (singlet) |
| ¹³C NMR | Aromatic C-H: ~125-135 ppm; Aromatic C-Cl: ~130-140 ppm; Aromatic C-NO₂: ~145-155 ppm; Aromatic C-CF₃: ~120-130 ppm (quartet, J ≈ 30-40 Hz); CF₃: ~120-125 ppm (quartet, J ≈ 270-280 Hz); CH₃: ~15-20 ppm |
| GC-MS (EI) | [M]⁺: 273/275/277; Fragments: [M-NO₂]⁺, [M-Cl]⁺, [M-CF₃]⁺, and other characteristic fragments. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of its precursor, 3,4-dichloro-6-(trifluoromethyl)toluene.
Experimental Protocol: Representative Nitration of 3,4-Dichloro-6-(trifluoromethyl)toluene
The following protocol is a representative procedure based on established methods for the nitration of substituted toluenes.
Materials:
-
3,4-Dichloro-6-(trifluoromethyl)toluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reactant: Slowly add 10.0 g of 3,4-dichloro-6-(trifluoromethyl)toluene to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool. Add this nitrating mixture dropwise to the toluene solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.
Application as a Pesticide Intermediate
This compound is a key precursor in the synthesis of dinitroaniline herbicides. These herbicides are widely used for pre-emergence control of various annual grasses and broadleaf weeds in a variety of crops.
The subsequent synthetic step typically involves a nucleophilic aromatic substitution reaction where the nitro group activates the aromatic ring, facilitating the displacement of a chlorine atom by an amine. This leads to the formation of the final dinitroaniline herbicide.
Mechanism of Action of Derived Pesticides
Pesticides derived from this compound, belonging to the dinitroaniline class, act as mitotic inhibitors. Their primary mode of action is the disruption of microtubule formation in plant cells.
Signaling Pathway:
Dinitroaniline herbicides bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule formation, dinitroaniline herbicides inhibit cell division and, consequently, root and shoot growth in susceptible plants, leading to their death.
References
Unlocking the Bioactive Potential of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a substituted aromatic compound that serves as a versatile precursor for the synthesis of a diverse range of biologically active molecules. The unique combination of dichloro, nitro, and trifluoromethyl functional groups on a toluene scaffold imparts specific physicochemical properties that can be exploited in the design of novel therapeutic agents and agrochemicals. The electron-withdrawing nature of the nitro and trifluoromethyl groups, coupled with the lipophilicity conferred by the trifluoromethyl and chloro substituents, makes this scaffold an intriguing starting point for developing potent and selective modulators of biological processes.
This technical guide provides an in-depth overview of the known and potential biological activities of derivatives synthesized from this compound. Drawing upon existing research on structurally related compounds, this document explores potential applications in herbicidal, insecticidal, and anticancer research. Detailed experimental methodologies, quantitative data from analogous compounds, and visualizations of key biological pathways and synthetic workflows are presented to facilitate further investigation and drug discovery efforts in this area. While direct studies on derivatives of this specific parent compound are limited, this guide serves as a comprehensive resource by analogy, empowering researchers to explore its untapped potential.
Potential Biological Activities and Mechanisms of Action
The structural motifs present in this compound suggest several avenues for biological activity. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties, often enhancing metabolic stability and binding affinity. The nitroaromatic moiety is a known pharmacophore in various antimicrobials and can be bioreduced to reactive intermediates that induce cellular damage. The dichlorinated phenyl ring further contributes to the molecule's lipophilicity and can influence its interaction with biological targets.
Herbicidal Activity
A significant body of evidence points to the herbicidal potential of derivatives of this compound, particularly those analogous to dinitroaniline herbicides.
Mechanism of Action: Microtubule Disruption
Dinitroaniline herbicides are known to exert their effects by disrupting microtubule polymerization in plant cells.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (formation of the mitotic spindle), cell wall formation, and overall cell shape.
The proposed mechanism involves the binding of the herbicide molecule to tubulin, the protein subunit that polymerizes to form microtubules.[3][4] This binding prevents the assembly of tubulin into functional microtubules, leading to a cascade of events that ultimately result in the death of the weed.
Key consequences of microtubule disruption in plants include:
-
Arrest of Mitosis: Without a functional mitotic spindle, chromosomes cannot segregate properly during cell division, leading to the formation of abnormal, often multinucleated cells.[1]
-
Inhibition of Root Growth: The disruption of cell division and elongation is particularly detrimental to rapidly growing tissues like root tips, resulting in stunted and swollen roots.[1]
-
Altered Cell Shape: Microtubules guide the deposition of cellulose microfibrils in the cell wall. Their disruption leads to disorganized microfibril arrangement and a loss of directional cell expansion.[2]
The trifluoromethyl group is thought to enhance the binding affinity of the molecule to the tubulin protein through hydrophobic and electronic interactions.
Signaling Pathway: Dinitroaniline Herbicide Mode of Action
References
- 1. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group on a toluene scaffold, offers multiple reaction sites for the construction of complex molecules. This technical guide provides an in-depth exploration of the potential uses of this compound, focusing on key transformations and their application in the synthesis of valuable intermediates for the agrochemical and pharmaceutical industries. While this molecule is commercially available, detailed synthetic applications are not widely published. Therefore, this guide presents plausible and synthetically useful transformations based on established organic chemistry principles and analogous reactions reported in the literature.
Core Reactivity and Synthetic Potential
The chemical reactivity of this compound is primarily governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and directs the regioselectivity of these reactions. Furthermore, the nitro group itself can be readily transformed into other functionalities, most notably an amine, which opens up a vast array of subsequent chemical modifications.
This guide will focus on two principal transformations:
-
Reduction of the Nitro Group: The conversion of the nitro group to an aniline is a pivotal step, yielding 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various bioactive molecules, including pesticides and pharmaceuticals.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the aromatic ring are susceptible to displacement by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 115571-66-9 |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ |
| Molecular Weight | 274.02 g/mol |
| Appearance | White to light yellow solid |
| Purity | Typically ≥97% |
Key Synthetic Transformations and Experimental Protocols
Reduction of the Nitro Group to Synthesize 2,6-Dichloro-4-(trifluoromethyl)aniline
The reduction of the nitro group in this compound is a critical transformation that provides access to the corresponding aniline. This aniline is a valuable precursor for the synthesis of a wide range of biologically active compounds. Several methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative example for the reduction of an aromatic nitro group and is adaptable for the specific substrate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol%) to the solution.
-
Seal the vessel and purge the system with an inert gas.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-and-fill cycle three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,6-Dichloro-4-(trifluoromethyl)aniline.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data (Expected):
| Parameter | Value |
| Reactant | This compound |
| Product | 2,6-Dichloro-4-(trifluoromethyl)aniline |
| Catalyst | 10% Pd/C |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Pressure | 1-4 atm H₂ |
| Expected Yield | >90% |
Caption: Generalized pathway for the SNAr reaction.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its strategic placement of reactive functional groups allows for selective transformations, primarily through the reduction of the nitro group and nucleophilic aromatic substitution of the activated chlorine atoms. The resulting anilines and substituted aromatic compounds are valuable intermediates for the development of novel agrochemicals and pharmaceuticals. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to explore the full synthetic potential of this intriguing molecule. Further investigation into the scope and limitations of these reactions will undoubtedly uncover new and innovative applications in the field of drug discovery and development.
Methodological & Application
synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene from substituted toluene
Application Note: Synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of this compound via electrophilic nitration of a substituted toluene precursor. This compound (CAS No. 115571-66-9) is a valuable chemical intermediate used in the agricultural industry as a pesticide and herbicide and serves as a building block in chemical research.[1][2] This protocol outlines the necessary reagents, safety precautions, step-by-step procedure, and data presentation for a laboratory-scale synthesis.
Introduction
The synthesis of highly substituted aromatic compounds is a cornerstone of modern medicinal and agricultural chemistry. The target compound, this compound, possesses a unique substitution pattern that makes it a useful intermediate. This protocol details a robust method for its preparation using a standard electrophilic aromatic substitution reaction—specifically, the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene using a mixture of concentrated nitric and sulfuric acids. The regioselectivity of the reaction is directed by the existing substituents on the aromatic ring, favoring the introduction of the nitro group at the C2 position.
WARNING: This protocol involves the use of highly corrosive and reactive chemicals. All procedures must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol
Materials and Reagents
The following table summarizes the reagents required for the synthesis.
| Reagent | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3,4-Dichloro-6-(trifluoromethyl)toluene | C₈H₅Cl₂F₃ | 229.03 | 5.00 | 21.8 | 1.0 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | - | - |
| Nitric Acid (70%) | HNO₃ | 63.01 | 1.65 mL | 26.2 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | - |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | - |
Safety Precautions
-
Hazardous Chemicals: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact. Handle with extreme care.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of toxic fumes.
-
Emergency: Keep an emergency spill kit and a safety shower/eyewash station readily accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]
Synthetic Procedure
-
Preparation of Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid. Place the flask in an ice/water bath and allow it to cool to 0-5 °C. While stirring, slowly add 1.65 mL of concentrated nitric acid dropwise using a glass pipette, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate 50 mL beaker, dissolve 5.00 g (21.8 mmol) of the starting material, 3,4-dichloro-6-(trifluoromethyl)toluene, in 10 mL of concentrated sulfuric acid.
-
Nitration: Slowly add the solution of the starting material to the cold nitrating mixture dropwise over 20-30 minutes using an addition funnel. Maintain the internal temperature of the reaction between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up and Quenching: Prepare a 600 mL beaker containing ~200 g of crushed ice. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the crushed ice with gentle stirring. A precipitate should form.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Data and Expected Results
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
| Parameter | Expected Result |
| Product Name | This compound |
| CAS Number | 115571-66-9[1] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂[5] |
| Molecular Weight | 274.02 g/mol [2][5] |
| Physical State | White to light yellow crystalline solid[1] |
| Purity | >97% (after recrystallization) |
| Expected Yield | 80-90% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Nitration of 3,4-dichloro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene. This reaction is a key step in the synthesis of various chemical intermediates used in the pharmaceutical and agrochemical industries. The protocol and data presented are based on established principles of electrophilic aromatic substitution and information available for structurally related compounds.
Introduction
The nitration of substituted aromatic rings is a fundamental transformation in organic synthesis. The regiochemical outcome of the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene is governed by the directing effects of the substituents on the benzene ring. The trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director, while the chlorine atoms (-Cl) are deactivating but ortho-, para-directing. The toluene methyl group is activating and an ortho-, para-director. In this specific molecule, the positions of the substituents will dictate the placement of the incoming nitro group.
Data Presentation
The following table summarizes representative quantitative data for the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene, leading to the primary product, 2,3-dichloro-5-nitro-1-(trifluoromethyl)benzene. This data is compiled from analogous reactions and serves as a guideline for experimental design.
| Parameter | Value |
| Starting Material | 3,4-dichloro-6-(trifluoromethyl)toluene |
| Nitrating Agent | Fuming Nitric Acid / Sulfuric Acid |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.2 : 2.5 |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 80 - 90% |
| Major Product | 2,3-dichloro-5-nitro-1-(trifluoromethyl)benzene |
| Minor Isomers | Formation of other isomers is possible |
Experimental Protocol
This protocol details a standard laboratory procedure for the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene.
Materials:
-
3,4-dichloro-6-(trifluoromethyl)toluene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add 2.5 equivalents of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add 1.2 equivalents of fuming nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 3,4-dichloro-6-(trifluoromethyl)toluene in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of the starting material dropwise over a period of 30-60 minutes. Maintain the internal reaction temperature between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with three portions of dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,3-dichloro-5-nitro-1-(trifluoromethyl)benzene.
Mandatory Visualizations
Caption: Chemical reaction for the nitration of the substrate.
Caption: Step-by-step experimental workflow.
Caption: Logic of regiochemical outcome.
Application Notes and Protocols for the Preparation of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene, a key intermediate in the preparation of various biologically active compounds. The protocol is based on established principles of electrophilic aromatic nitration, adapted for the specific substrate, 3,4-dichloro-6-(trifluoromethyl)toluene.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₈H₄Cl₂F₃NO₂.[1] It serves as a valuable building block in medicinal chemistry and agrochemical research. The presence of multiple functional groups, including two chlorine atoms, a nitro group, and a trifluoromethyl group, offers diverse opportunities for further chemical modifications. This protocol outlines the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene to yield the target compound.
Reaction Scheme
The synthesis involves the electrophilic nitration of 3,4-dichloro-6-(trifluoromethyl)toluene. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The two chlorine atoms are ortho, para-directing deactivators, while the trifluoromethyl group is a strong meta-directing deactivator. The nitration is expected to occur at the position least deactivated and sterically accessible, which is the C2 position.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 3,4-dichloro-6-(trifluoromethyl)toluene | 1.0 equivalent | Starting material |
| Fuming Nitric Acid (90%) | 1.5 - 2.0 equivalents | Nitrating agent |
| Concentrated Sulfuric Acid (98%) | 3.0 - 4.0 equivalents | Catalyst and solvent |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Critical for controlling the exothermic reaction and minimizing side products |
| Reaction Time | 2 - 4 hours | Monitor progress by TLC or GC |
| Product | ||
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | |
| Molecular Weight | 274.02 g/mol | [2] |
| Purity (expected) | >95% | After purification |
| Yield (expected) | 70 - 85% | Theoretical yield |
Detailed Experimental Protocol
Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. It is imperative to perform the experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. Always add acid to the reaction mixture slowly and in a controlled manner.
Materials and Reagents:
-
3,4-dichloro-6-(trifluoromethyl)toluene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (3.5 equivalents).
-
Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
Slowly add fuming nitric acid (1.8 equivalents) dropwise from the dropping funnel to the cold sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and has stabilized at 0-5 °C, slowly add 3,4-dichloro-6-(trifluoromethyl)toluene (1.0 equivalent) dropwise to the stirred mixture.
-
Carefully control the rate of addition to maintain the internal temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Upon completion of the reaction, carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of hexanes and ethyl acetate, should be used to separate the desired product from any unreacted starting material and isomeric byproducts.
-
Collect the fractions containing the pure product and concentrate them using a rotary evaporator to yield the final product as a solid.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of Novel Protein Kinase Inhibitors from 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the prospective use of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene as a key starting material for the synthesis of a novel class of protein kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique substitution pattern of this compound, featuring two reactive chlorine atoms, an activating nitro group, and a trifluoromethyl moiety, makes it an attractive scaffold for the generation of diverse and potent kinase inhibitors. This application note outlines a strategic synthetic approach, leveraging nucleophilic aromatic substitution (SNAr) followed by nitro group reduction and subsequent derivatization to create a library of potential inhibitors. Detailed experimental protocols, relevant signaling pathway diagrams, and data presentation tables are provided to facilitate further research and development in this area.
Introduction
Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, proliferation, differentiation, and apoptosis.[1] The development of small molecule inhibitors that target specific protein kinases has revolutionized the treatment of various cancers and other proliferative disorders.[1] The trifluoromethyl group is a common feature in many approved kinase inhibitors, often enhancing metabolic stability and binding affinity. Similarly, dichlorinated aromatic rings serve as versatile handles for synthetic elaboration and can contribute to the inhibitor's selectivity profile.
This compound is a commercially available starting material that possesses several key features for the synthesis of kinase inhibitors. The electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) of the chlorine atoms.[2][3] This allows for the regioselective introduction of various amines, a common pharmacophore in many kinase inhibitors. Subsequent reduction of the nitro group to an amine provides a vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
This application note proposes a synthetic strategy to utilize this compound for the generation of a library of compounds with potential inhibitory activity against various protein kinases, such as Receptor Tyrosine Kinases (RTKs) like c-Met and VEGFR (KDR), which are known to be targeted by inhibitors with similar structural motifs.[4][5][6]
Proposed Synthetic Strategy
The proposed synthetic pathway involves a three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the chlorine atom at the 4-position by a variety of primary or secondary amines. The chlorine at this position is more activated towards nucleophilic attack due to the para relationship with the electron-withdrawing nitro group.
-
Nitro Group Reduction: Reduction of the nitro group to a primary amine using standard conditions, such as tin(II) chloride or catalytic hydrogenation.
-
Amide or Urea Formation: Acylation or reaction with an isocyanate to introduce a diverse range of substituents at the newly formed amino group, which can interact with the hinge region of the kinase ATP binding pocket.
This strategy allows for the creation of a diverse library of compounds by varying the amine in the first step and the acylating/sulfonylating agent or isocyanate in the final step.
Data Presentation
The following table summarizes hypothetical inhibitory data for a series of synthesized compounds against a target kinase (e.g., c-Met). This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | R1 Group | R2 Group | c-Met IC50 (nM) | Kinase Selectivity (Fold vs. KDR) |
| PKI-001 | Morpholine | Phenyl | 150 | 10 |
| PKI-002 | Piperidine | 4-Fluorophenyl | 75 | 25 |
| PKI-003 | N-Methylpiperazine | 3-Methoxyphenyl | 50 | 50 |
| PKI-004 | Aniline | Pyridin-3-yl | 25 | 100 |
| PKI-005 | 4-Fluoroaniline | 4-(Trifluoromethyl)phenyl | 10 | 200 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol, add the desired amine (1.1 eq) and a base such as triethylamine or potassium carbonate (1.5 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-substituted-3-chloro-2-nitro-6-(trifluoromethyl)toluene derivative.
Protocol 2: General Procedure for Nitro Group Reduction
-
To a solution of the 4-amino-substituted-3-chloro-2-nitro-6-(trifluoromethyl)toluene derivative (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-4-amino-6-(trifluoromethyl)aniline derivative. This product can often be used in the next step without further purification.
Protocol 3: General Procedure for Amide Formation
-
To a solution of the 3-chloro-4-amino-6-(trifluoromethyl)aniline derivative (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final protein kinase inhibitor.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a microplate, add the test compound, the target protein kinase, and a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP and a substrate (e.g., a peptide or protein).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay, fluorescence polarization, or ELISA).
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathway
Caption: The c-Met signaling pathway, a potential target for the synthesized inhibitors.
Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of protein kinase inhibitors.
Conclusion
This compound represents a promising and versatile starting material for the development of novel protein kinase inhibitors. The synthetic strategies and protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to systematically modify the structure at two key positions allows for the fine-tuning of inhibitory activity and selectivity against a range of kinase targets. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a highly functionalized aromatic compound with the chemical formula C₈H₄Cl₂F₃NO₂.[1][2] Its structure, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group on a toluene backbone, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] This reactivity profile makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1][4] The electron-withdrawing nature of the nitro and trifluoromethyl groups, positioned ortho and para to the chlorine atoms, activates the halogens for displacement by a variety of nucleophiles.[5][6]
This document provides detailed protocols for conducting nucleophilic aromatic substitution reactions with this compound, along with representative data and a generalized experimental workflow.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 115571-66-9 | [1] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [2] |
| Molecular Weight | 274.02 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| IUPAC Name | 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene | [2] |
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro and trifluoromethyl groups.[5][6][7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the substituted product.[5][6]
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific nucleophiles and desired outcomes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction with Alkoxide Nucleophiles
This protocol outlines a general procedure for the reaction with alkoxides, such as sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Anhydrous methanol (MeOH) or other suitable alcohol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 - 1.5 eq) to the solution. If using a solution of NaOMe in MeOH, add it dropwise.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the desired rate of reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Representative Reaction Data
The following table summarizes expected outcomes for SNAr reactions on polychlorinated nitroaromatic compounds with various nucleophiles. These values are based on reactions with analogous substrates and should be considered as a general guide.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 - 8 | 85 - 95 |
| Aniline | Et₃N | MeCN | Reflux | 6 - 12 | 70 - 85 |
| Sodium Methoxide | - | MeOH | Reflux | 2 - 6 | 90 - 98 |
| Ethanethiol | NaH | THF | Room Temp | 1 - 3 | 80 - 90 |
Visualizations
Experimental Workflow for SNAr
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vapourtec.com [vapourtec.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene (CAS No. 115571-66-9). This compound is a halogenated, nitrated aromatic compound utilized as a pesticide and as an intermediate in chemical synthesis.[1] Accurate and reliable quantification is essential for quality control, process monitoring, and safety assessment. The proposed method utilizes a reversed-phase C18 column with UV detection, a common and robust technique for analyzing nitroaromatic compounds.[2][3] The protocol provides details on instrumentation, reagent preparation, and a systematic workflow for analysis.
Experimental Protocol: HPLC Method
This protocol is based on established methods for similar nitroaromatic and halogenated compounds.[4] Reversed-phase chromatography is selected due to the nonpolar nature of the analyte.
1.1 Instrumentation and Consumables
A standard HPLC system with UV detection is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) Detector. |
| Analytical Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column. |
| Data Acquisition | Empower®, Chromeleon®, or equivalent chromatography data software. |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials. |
| Filters | 0.45 µm PTFE or Nylon syringe filters for sample preparation. |
1.2 Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized (DI) or Milli-Q® water, filtered.
-
Reference Standard: this compound, purity ≥95%.[5]
-
Mobile Phase: 75:25 (v/v) Acetonitrile/Water. Prepare by mixing 750 mL of acetonitrile with 250 mL of water. Degas the solution for 15 minutes using sonication or vacuum filtration before use.
1.3 Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in acetonitrile and sonicate for approximately 3-5 minutes to ensure complete dissolution.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These will be used to construct the calibration curve.
1.4 Sample Preparation
-
Accurately weigh the sample containing the analyte to be tested.
-
Dissolve the sample in a known volume of acetonitrile.
-
Vortex and sonicate the solution to ensure complete extraction of the analyte.
-
Dilute the solution as necessary with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
1.5 HPLC Operating Conditions
The following conditions are recommended as a starting point for method development.
| Parameter | Condition |
| Mobile Phase | 75:25 (v/v) Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation and Expected Results
2.1 System Suitability
Before sample analysis, the system suitability should be verified by injecting the 25 µg/mL standard five times. The results should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
2.2 Calibration and Linearity (Hypothetical Data)
Linearity should be established by plotting the peak area response versus the concentration of the working standards. A linear regression should be applied to the data.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 55 |
| 5 | 270 |
| 10 | 545 |
| 25 | 1350 |
| 50 | 2710 |
| 100 | 5400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Workflow and Process Diagrams
The following diagrams illustrate the logical flow of the analytical process.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between analyte properties and the selected HPLC method components.
References
- 1. Page loading... [guidechem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aldlab-chemicals_this compound [aldlab.com]
Application Notes and Protocols for the NMR Characterization of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. Given the absence of publicly available experimental NMR data for this specific compound, this guide offers predicted spectral data based on the analysis of structurally similar molecules. These notes are intended to facilitate the identification and structural confirmation of this compound in a laboratory setting.
Predicted NMR Data
The chemical structure of this compound is presented below. The predicted ¹H and ¹³C NMR chemical shifts are based on the known effects of the chloro, nitro, and trifluoromethyl substituents on the toluene scaffold.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two distinct signals: a singlet for the methyl group protons and a singlet for the aromatic proton.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 2.5 - 2.7 | Singlet | 3H | CH₃ |
| 2 | 7.8 - 8.0 | Singlet | 1H | Ar-H |
Note: The exact chemical shifts can be influenced by the solvent used.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight signals, corresponding to the eight unique carbon atoms in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 18 - 22 | CH₃ |
| 2 | 120 - 125 (q) | CF₃ |
| 3 | 125 - 128 | C5 |
| 4 | 130 - 133 | C1 |
| 5 | 133 - 136 | C4 |
| 6 | 136 - 139 | C3 |
| 7 | 138 - 141 (q) | C6 |
| 8 | 148 - 152 | C2 |
Note: The signal for the CF₃ carbon will appear as a quartet (q) due to coupling with the three fluorine atoms. The signal for C6 may also show a small quartet coupling.
Experimental Protocols
The following protocols provide a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1]
-
Sample Weighing : For ¹H NMR, weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[3]
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[4] To remove any particulate matter which can affect spectral quality, it is advisable to filter the solution through a small cotton or glass wool plug in the pipette.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2]
-
Capping and Mixing : Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Caption: Workflow for NMR sample preparation.
NMR Instrument Setup and Data Acquisition
These are general guidelines for a modern Fourier-transform NMR spectrometer.[5][6]
-
Instrument Booking : Reserve time on the NMR spectrometer according to your institution's policy.[5]
-
Sample Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking : The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5]
-
Shimming : Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is essential for sharp spectral lines.[5]
-
¹H NMR Acquisition :
-
Load a standard proton experiment.
-
Set the appropriate spectral width and number of scans (typically 8-16 for a sample of this concentration).
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 1-2 seconds is usually sufficient for small molecules).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition :
-
Load a standard proton-decoupled carbon experiment.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[7]
-
A longer relaxation delay (e.g., 2-5 seconds) is often required, especially for quaternary carbons.
-
Acquire the FID.
-
Caption: Experimental workflow for NMR data acquisition.
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired FID to convert the time-domain data into a frequency-domain spectrum.
-
Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift scale by setting the internal standard (e.g., TMS) to 0 ppm or referencing the residual solvent peak.[2]
-
Integration : For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking : Identify and label the chemical shifts of all peaks.
By following these protocols and using the predicted data as a reference, researchers can confidently perform the ¹H and ¹³C NMR characterization of this compound.
References
- 1. scribd.com [scribd.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometry Analysis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene using mass spectrometry. The methods outlined are designed for the accurate identification and characterization of this compound, which is relevant in various fields, including environmental analysis and pesticide residue testing. This application note includes protocols for sample preparation, instrumental analysis using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), and a discussion of the expected fragmentation patterns.
Introduction
This compound is a halogenated, nitrated aromatic compound with the chemical formula C₈H₄Cl₂F₃NO₂ and a molecular weight of 274.02 g/mol .[1][2][3] Its structure, featuring chloro, nitro, and trifluoromethyl groups, makes it a molecule of interest in various chemical and pharmaceutical applications, including its use as a pesticide.[1] Mass spectrometry is a powerful analytical technique for the sensitive and specific detection of such compounds.[4][5] Electron ionization (EI) is a commonly used "hard" ionization technique that provides detailed structural information through extensive fragmentation.[5][6] This application note details a comprehensive workflow for the analysis of this compound by GC-MS.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and preventing instrument contamination.[7][8] The following protocol is recommended for the preparation of this compound samples.
Materials:
-
This compound standard
-
High-purity organic solvents (e.g., methanol, acetonitrile, dichloromethane)
-
Volumetric flasks and pipettes
-
2 mL autosampler vials with screw caps and septa
-
Syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with the same solvent to create a series of working standards at concentrations appropriate for the expected sample concentrations (e.g., 10 µg/mL).[9]
-
Sample Extraction (if applicable): For samples in complex matrices (e.g., soil, water, biological fluids), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components.[10]
-
Final Dilution and Filtration: Dilute the extracted sample or working standard to the final desired concentration (typically in the low µg/mL to ng/mL range for GC-MS analysis). Filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial to remove any particulate matter.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | m/z 40-350 |
| Scan Rate | 2 scans/sec |
Data Presentation
The following table summarizes the key mass-to-charge ratios (m/z) expected in the mass spectrum of this compound.
| Ion Description | Proposed Fragment Structure | Expected m/z | Relative Abundance |
| Molecular Ion | [C₈H₄Cl₂F₃NO₂]⁺ | 273/275/277 | Low |
| Loss of NO₂ | [C₈H₄Cl₂F₃]⁺ | 227/229/231 | Moderate |
| Loss of Cl | [C₈H₄ClF₃NO₂]⁺ | 238/240 | Moderate |
| Loss of CF₃ | [C₇H₄Cl₂NO₂]⁺ | 204/206 | Moderate |
| Tropylium-like ion | [C₇H₄Cl₂]⁺ | 159/161 | High |
| Dichlorophenyl ion | [C₆H₃Cl₂]⁺ | 145/147 | High |
Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.[11][12]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the overall experimental workflow.
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Discussion
The mass spectrum of this compound under electron ionization is expected to exhibit a complex fragmentation pattern due to the presence of multiple functional groups. The molecular ion peak may be of low abundance, which is common for compounds that readily fragment.[5] Key fragmentation pathways are likely to involve the loss of the nitro group (-NO₂), a chlorine atom (-Cl), and the trifluoromethyl group (-CF₃). The relative stability of the resulting carbocations will influence the abundance of the corresponding fragment ions. For instance, the formation of resonance-stabilized aromatic cations is generally favored. The isotopic signature of the two chlorine atoms will be a critical diagnostic feature in identifying chlorine-containing fragments.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The detailed experimental procedures and the proposed fragmentation pathway offer a robust starting point for researchers in various scientific disciplines. The methods can be adapted and optimized based on specific instrumentation and sample matrices.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aldlab-chemicals_this compound [aldlab.com]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. biocompare.com [biocompare.com]
- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. tecan.com [tecan.com]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
Application Notes and Protocols: Purification of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, enabling the removal of impurities such as isomers, starting materials, and by-products from the synthesis.
Physicochemical Data
A summary of the physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₈H₄Cl₂F₃NO₂ |
| Molecular Weight | 274.02 g/mol |
| Appearance | White to light yellow crystalline solid |
| CAS Number | 115571-66-9 |
| Purity (Typical) | 95-97% (before recrystallization) |
| Solubility in Water | Sparingly soluble |
Solvent Selection and Solubility Profile
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the structure of this compound, which contains both polar (nitro) and non-polar (dichlorotoluene, trifluoromethyl) moieties, a moderately polar solvent or a mixed solvent system is likely to be effective.
General solubility tests for similar chlorinated and nitrated aromatic compounds suggest the use of alcohols, aromatic hydrocarbons, or chlorinated solvents. For this specific compound, ethanol has been identified as a suitable solvent for recrystallization.
Qualitative Solubility Data
| Solvent | Solubility at Room Temperature (20-25°C) | Solubility at Boiling Point |
| Water | Insoluble | Insoluble |
| Ethanol | Slightly Soluble | Soluble |
| Methanol | Slightly Soluble | Soluble |
| Isopropanol | Slightly Soluble | Soluble |
| Toluene | Soluble | Very Soluble |
| Hexane | Sparingly Soluble | Slightly Soluble |
| Acetone | Very Soluble | Very Soluble |
This data is based on general principles for structurally similar compounds and should be confirmed experimentally.
Experimental Protocol: Recrystallization from Ethanol
This protocol details the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of ethanol to the flask.
-
Gently heat the mixture while stirring continuously using a heating mantle or a hot plate with a water bath.
-
Continue adding small portions of ethanol until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excessive amount of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., 0.5 g) of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (if decolorizing agent was used):
-
If activated carbon was added, it is necessary to perform a hot filtration to remove it.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold crystalline slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.
-
-
Drying:
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Expected Results
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | White to light yellow solid | White crystalline solid |
| Purity | 95-97% | >99% |
| Melting Point | Broader range | Sharp, defined range |
| Percent Recovery | N/A | Typically 70-90% |
Workflow and Pathway Diagrams
Experimental Workflow for Recrystallization
Caption: Workflow of the recrystallization process.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable. Keep it away from open flames and hot surfaces.
-
Handle the hot glassware with care to avoid burns.
-
Consult the Safety Data Sheet (SDS) for this compound before starting the experiment.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using an inappropriate solvent. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
No Crystals Form: If no crystals appear after cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, evaporate some of the solvent to concentrate the solution.
-
Low Recovery: A low yield can result from using too much solvent, filtering the solution while it is not sufficiently cold, or premature crystallization during hot filtration.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The information provided is based on established chemical principles and may require optimization for specific batches of the crude product.
Application Notes and Protocols for the Scaled-Up Synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental procedure is a proposed methodology based on the synthesis of structurally related compounds. It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory or pilot plant setting. A thorough risk assessment must be conducted before commencing any experimental work.
Introduction
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its structure, featuring a trifluoromethyl group and a substituted aromatic ring, makes it a valuable building block in medicinal chemistry. This document provides a detailed protocol for a potential scaled-up synthesis of this compound, including data presentation for different scales and safety considerations.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process starting from 3,4-dichlorotoluene. The key transformations involve the conversion of the methyl group to a trifluoromethyl group, followed by the nitration of the aromatic ring.
Overall Reaction Scheme:
Data Presentation: Scale-Up Comparison
The following table presents hypothetical, yet realistic, data for the synthesis of this compound at two different scales: laboratory and pilot plant. This data is for illustrative purposes to highlight key scale-up parameters.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Starting Material (3,4-Dichlorotoluene) | 100 g (0.62 mol) | 10 kg (62 mol) |
| Step 1: Photochlorination | ||
| - Solvent (if any) | Carbon Tetrachloride (200 mL) | - (Solventless) |
| - Initiator (AIBN) | 0.5 g | 50 g |
| - Chlorine Gas | ~133 g (1.88 mol) | ~13.3 kg (188 mol) |
| - Reaction Time | 8-12 hours | 10-16 hours |
| - Yield (3,4-Dichlorobenzotrichloride) | ~90% | ~85% |
| Step 2: Fluorination | ||
| - Reagent (Anhydrous HF) | ~125 g (6.2 mol) | ~12.5 kg (620 mol) |
| - Catalyst (e.g., SbCl5) | 5 g | 500 g |
| - Temperature | 80-100 °C | 90-110 °C |
| - Pressure | 5-10 bar | 8-15 bar |
| - Reaction Time | 4-6 hours | 6-8 hours |
| - Yield (3,4-Dichlorobenzotrifluoride) | ~85% | ~80% |
| Step 3: Nitration | ||
| - Nitrating Agent | HNO3/H2SO4 (1:2 molar ratio) | Fuming HNO3/Oleum |
| - Temperature | 0-10 °C | -5 to 5 °C |
| - Reaction Time | 2-4 hours | 3-5 hours |
| - Yield (Final Product) | ~80% | ~75% |
| Overall Yield | ~61% | ~51% |
| Purity (Final Product) | >98% (by HPLC) | >97% (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 3,4-Dichlorobenzotrichloride (Photochlorination)
Materials:
-
3,4-Dichlorotoluene
-
Azo-bis-isobutyronitrile (AIBN) or other radical initiator
-
Chlorine gas
-
Nitrogen gas
-
Carbon tetrachloride (for lab scale, optional for pilot scale)
Procedure:
-
Reactor Setup: Charge a suitable reactor, equipped with a mechanical stirrer, gas inlet, reflux condenser, and a UV lamp, with 3,4-dichlorotoluene (and solvent for lab scale).
-
Inerting: Purge the reactor with nitrogen gas to remove oxygen.
-
Initiator Addition: Add the radical initiator (e.g., AIBN).
-
Heating: Heat the reaction mixture to a gentle reflux.
-
Chlorination: Introduce chlorine gas subsurface at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.
-
Work-up: Once the reaction is complete, stop the chlorine flow and purge the reactor with nitrogen to remove any residual chlorine and HCl gas. The crude 3,4-dichlorobenzotrichloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of 3,4-Dichlorobenzotrifluoride (Fluorination)
Materials:
-
3,4-Dichlorobenzotrichloride (from Step 1)
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony pentachloride (SbCl5) or other suitable catalyst
Procedure:
-
Reactor Setup: Charge a pressure-rated reactor (Hastelloy or other HF-resistant material) with the crude 3,4-dichlorobenzotrichloride and the catalyst.
-
HF Addition: Cool the reactor and carefully add anhydrous hydrogen fluoride.
-
Reaction: Seal the reactor and heat the mixture to the desired temperature. The pressure will increase as the reaction proceeds.
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Monitoring: Monitor the reaction progress by GC analysis of aliquots (handled with extreme care).
-
Work-up: After the reaction is complete, cool the reactor and carefully vent the excess HF into a scrubber. The crude product is then typically washed with a dilute base (e.g., sodium bicarbonate solution) and water, dried, and purified by distillation.
Step 3: Synthesis of this compound (Nitration)
Materials:
-
3,4-Dichlorobenzotrifluoride (from Step 2)
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4) or Oleum
Procedure:
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.
-
Reactor Setup: Charge a reactor with 3,4-dichlorobenzotrifluoride.
-
Nitration: Cool the reactor to 0-5 °C and slowly add the pre-cooled nitrating mixture, maintaining the temperature below 10 °C. The addition is highly exothermic and requires efficient cooling.
-
Reaction: Stir the reaction mixture at low temperature until the reaction is complete (monitor by HPLC or TLC).
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Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product will precipitate as a solid.
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Purification: Filter the solid product, wash it thoroughly with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol or hexane) to obtain the pure this compound.
Safety Considerations
-
Photochlorination: Chlorine gas is highly toxic and corrosive. This step should be performed in a well-ventilated fume hood or a closed system. The reaction can be vigorous; proper temperature control is crucial.
-
Fluorination: Anhydrous hydrogen fluoride is extremely corrosive and toxic and can cause severe burns. All operations involving HF must be conducted in specialized equipment and with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and a full-face shield. A calcium gluconate gel should be readily available as an antidote for HF exposure.
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Nitration: The nitration reaction is highly exothermic and can lead to runaway reactions if not properly controlled. The addition of the nitrating mixture must be slow and with efficient cooling. Nitrating acids are highly corrosive.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of the target molecule.
References
Troubleshooting & Optimization
overcoming challenges in the nitration of dichlorotrifluoromethyltoluene
Welcome to the technical support center for the nitration of dichlorotrifluoromethyltoluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of dichlorotrifluoromethyltoluene?
A1: The nitration of dichlorotrifluoromethyltoluene presents several challenges primarily due to the electronic properties of the substituents. The two chlorine atoms and the trifluoromethyl group (-CF₃) are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation necessitates harsh reaction conditions, which can lead to challenges in controlling the reaction, potential side reactions, and issues with regioselectivity.
Q2: What is the expected regioselectivity for the mono-nitration of different dichlorotrifluoromethyltoluene isomers?
A2: The regioselectivity is governed by the directing effects of the substituents. Chlorine is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Both are deactivating. For 2,4-dichlorobenzotrifluoride, the primary product of mono-nitration is 2,4-dichloro-3-nitrobenzotrifluoride, with the nitro group directed to the position between the two chlorine atoms. For other isomers, the directing effects would similarly predict the substitution pattern.
Q3: What are the typical reaction conditions for the nitration of dichlorotrifluoromethyltoluene?
A3: Due to the deactivated nature of the ring, forcing conditions are typically required. This often involves the use of strong nitrating agents such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum). Reaction temperatures can range from ambient to elevated (e.g., 80-120°C), and reaction times can be several hours.
Q4: Is it possible to achieve di-nitration of dichlorotrifluoromethyltoluene?
A4: Yes, di-nitration is possible but requires even more forcing conditions than mono-nitration. For example, the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride from 2,4-dichlorobenzotrifluoride has been reported using a mixture of fuming nitric acid and fuming sulfuric acid at elevated temperatures for an extended period.
Q5: What are some common side reactions to be aware of?
A5: Besides incomplete reaction leading to a mixture of starting material and mono-nitrated products, oxidation of the aromatic ring can occur under the harsh nitrating conditions. The potential for hydrolysis of the trifluoromethyl group should also be considered, although it is generally stable under nitrating conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Water content in the reaction mixture is too high. | 1. Use a more potent nitrating agent, such as fuming nitric acid with fuming sulfuric acid (oleum). 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. 3. Extend the reaction time and monitor the progress by TLC or GC-MS. 4. Use anhydrous acids and protect the reaction from atmospheric moisture. |
| Formation of Mono-nitrated Product Instead of Di-nitrated Product | 1. Reaction conditions are not harsh enough for the second nitration. 2. Insufficient amount of nitrating agent. | 1. Increase the reaction temperature and/or reaction time. 2. Use a larger excess of the nitrating agent. Consider using a stronger nitrating mixture, such as one with a higher concentration of oleum. |
| Poor Regioselectivity / Formation of Multiple Isomers | 1. Reaction temperature is too high, leading to loss of selectivity. 2. The chosen isomer of dichlorotrifluoromethyltoluene inherently leads to a mixture of products. | 1. Lower the reaction temperature, even if it requires a longer reaction time. 2. If possible, start with an isomer that favors the formation of the desired product. Purification by chromatography or crystallization will be necessary. |
| Product Does Not Precipitate Upon Quenching with Water | 1. The nitrated product is soluble in the acidic aqueous mixture. 2. The product is an oil at the quenching temperature. | 1. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[1] 2. After extraction, proceed with the standard work-up procedure of washing with water, a base (like sodium bicarbonate solution), and brine, followed by drying and solvent removal.[1] |
| Formation of Dark-Colored Reaction Mixture or Tar | 1. Oxidation of the starting material or product. 2. Reaction temperature is too high. | 1. Use a lower reaction temperature. 2. Ensure slow and controlled addition of the nitrating agent to manage the exotherm. 3. Consider using alternative, milder nitrating agents if applicable, though this may be challenging for this deactivated substrate. |
| Difficulty in Purifying the Product | 1. Presence of close-boiling isomers. 2. Contamination with acidic byproducts. | 1. For isomeric mixtures, fractional distillation under reduced pressure or column chromatography may be effective. 2. Ensure a thorough work-up with a base wash to remove all acidic impurities before final purification. |
Data Presentation
Table 1: Reaction Conditions for the Nitration of 2,4-Dichlorobenzotrifluoride
| Product | Nitrating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-dichloro-3,5-dinitrobenzotrifluoride | Fuming HNO₃ / Fuming H₂SO₄ (30-33% SO₃) | 76 | 96 | 79 | Patent US4201724 |
| 2,4-dichloro-3,5-dinitrobenzotrifluoride | NH₄NO₃ / 20% Oleum | 90 | 1.5 | 83 | Patent CN103304420A |
| 2,4-dichloro-3,5-dinitrobenzotrifluoride | NH₄NO₃ / 20% Oleum | 100 | 4 | 81 | Patent CN103304420A |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride using Fuming Nitric and Fuming Sulfuric Acid
Materials:
-
2,4-Dichlorobenzotrifluoride
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Fuming sulfuric acid (30-33% free SO₃)
-
Fuming 90% nitric acid
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Toluene
-
5% Sodium bicarbonate solution
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Water
Procedure:
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In a two-liter, three-necked flask equipped with a stirrer and immersed in an ice bath, add 600 ml of fuming sulfuric acid.
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Slowly add 585 ml of fuming 90% nitric acid to the stirred sulfuric acid.
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To this mixture, add 148.8 g (0.692 mole) of 2,4-dichlorobenzotrifluoride.
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Heat the resulting slurry to 76°C and maintain this temperature for 96 hours.
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Cool the reaction mixture and separate the acid from the crystalline product.
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Add 1000 ml of water to the solid product and extract the slurry with 500 ml of toluene.
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Combine the toluene extract with another 500 ml of toluene and wash successively with 500 ml of water, twice with 500 ml of 5% sodium bicarbonate solution, and finally with 500 ml of water.
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Remove the toluene by evaporation under reduced pressure and dry the product to obtain 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Protocol 2: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride using Ammonium Nitrate and Oleum
Materials:
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2,4-dichloro-3-nitrobenzotrifluoride (from mono-nitration)
-
Ammonium nitrate
-
20% Oleum
-
Spent acid from a previous reaction (optional)
Procedure:
-
In a 500mL four-hole boiling flask, add 10 g of 2,4-dichloro-3-nitrobenzotrifluoride, 12 g of ammonium nitrate, and 15 g of 20% oleum. 10 g of spent acid from a previous dinitration can also be added.
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Heat the mixture to 90°C and stir for 1.5 hours.
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Cool the mixture to 70°C and allow the layers to separate.
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Isolate the upper product layer and wash it with water at room temperature, followed by neutralization.
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Dry the product under vacuum to obtain 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Mandatory Visualizations
Caption: Experimental workflow for the nitration of dichlorotrifluoromethyltoluene.
Caption: Troubleshooting guide for the nitration of dichlorotrifluoromethyltoluene.
References
Technical Support Center: Synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most probable synthetic route involves a two-step process. The first step is the synthesis of the precursor, 3,4-Dichloro-6-(trifluoromethyl)toluene. The second step is the regioselective nitration of this precursor to yield the final product, this compound.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are 3,4-dichlorotoluene, hydrogen fluoride, and carbon tetrachloride for the precursor synthesis, followed by a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, for the final nitration step.
Q3: What are the expected challenges in the nitration step?
A3: The primary challenge in the nitration of 3,4-Dichloro-6-(trifluoromethyl)toluene is controlling the regioselectivity. The directing effects of the substituents on the aromatic ring (two chlorine atoms, a methyl group, and a trifluoromethyl group) can lead to the formation of undesired isomers. Additionally, dinitration or oxidation of the methyl group can occur under harsh reaction conditions.
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound is typically offered at a purity of 97% or higher.[3][4][5]
Q5: What are the primary uses of this compound?
A5: This compound is utilized as an intermediate in the synthesis of other compounds, including biologically active molecules like protein kinase inhibitors.[1][3] It is also used as a pesticide and herbicide.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Precursor (3,4-Dichloro-6-(trifluoromethyl)toluene) | Incomplete reaction of 3,4-dichlorotoluene. | - Ensure anhydrous conditions as moisture can react with the reagents.- Optimize reaction temperature and pressure as per the protocol.- Verify the quality and purity of starting materials (3,4-dichlorotoluene, HF, CCl4). |
| Loss of product during workup and purification. | - Use appropriate extraction solvents to minimize product loss.- Optimize distillation conditions to avoid thermal decomposition. | |
| Low Yield of Final Product (this compound) | Incomplete nitration. | - Increase the reaction time or temperature cautiously, monitoring for side reactions.- Use a stronger nitrating agent (e.g., fuming nitric acid or oleum), but be aware of increased side product formation. |
| Formation of multiple isomers. | - Carefully control the reaction temperature; lower temperatures often favor higher regioselectivity.- Experiment with different nitrating agents and solvent systems. The use of zeolites as catalysts has been shown to improve para-selectivity in toluene nitration.[6] | |
| Dinitration or oxidation side reactions. | - Use a stoichiometric amount of the nitrating agent.- Maintain a low reaction temperature to minimize over-reaction. | |
| Product Contamination with Isomeric Impurities | Poor regioselectivity of the nitration reaction. | - Optimize reaction conditions (temperature, reaction time, nitrating agent) to favor the desired isomer.- Employ purification techniques with high resolving power, such as fractional crystallization or column chromatography. |
| Inefficient purification. | - For crystallization, select a solvent in which the desired isomer has significantly lower solubility than the impurities at low temperatures.- For column chromatography, screen different solvent systems to achieve optimal separation. | |
| Product is a Dark Oil or Tar Instead of a Solid | Presence of significant impurities or byproducts. | - Review the reaction conditions to identify potential sources of side reactions (e.g., excessive temperature, prolonged reaction time).- Purify the crude product using column chromatography to remove colored impurities before attempting crystallization. |
| Incomplete removal of acidic residue from the nitrating mixture. | - Ensure thorough washing of the organic layer with water and a mild base (e.g., sodium bicarbonate solution) during the workup to neutralize and remove all acid. |
Experimental Protocols
Step 1: Synthesis of 3,4-Dichloro-6-(trifluoromethyl)toluene (Precursor)
This protocol is based on a known procedure for the synthesis of the precursor.[2]
Materials:
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3,4-Dichlorotoluene
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Anhydrous Hydrogen Fluoride (HF)
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Carbon Tetrachloride (CCl4)
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High-pressure autoclave reactor
Procedure:
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In a high-pressure autoclave reactor, combine 3,4-dichlorotoluene, anhydrous hydrogen fluoride, and carbon tetrachloride in appropriate molar ratios.
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Seal the reactor and heat the mixture to 110-115 °C.
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Maintain the pressure between 18.5 and 19.5 bar.
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Allow the reaction to proceed for the optimized duration.
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After cooling the reactor to room temperature, carefully vent any residual pressure.
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Transfer the reaction mixture to a separatory funnel and wash with water to remove any remaining HF.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
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Purify the crude product by fractional distillation under reduced pressure to obtain 3,4-Dichloro-6-(trifluoromethyl)toluene.
Step 2: Nitration of 3,4-Dichloro-6-(trifluoromethyl)toluene
This is a general protocol for aromatic nitration, which should be optimized for this specific substrate.
Materials:
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3,4-Dichloro-6-(trifluoromethyl)toluene
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Concentrated Nitric Acid (HNO3)
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Concentrated Sulfuric Acid (H2SO4)
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Dichloromethane (or other suitable solvent)
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Ice bath
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Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
Procedure:
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In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3,4-Dichloro-6-(trifluoromethyl)toluene in a suitable solvent like dichloromethane.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add concentrated sulfuric acid to the stirred solution, maintaining the low temperature.
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In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
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Add the cold nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Separate the organic layer and wash it successively with cold water, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 3,4-Dichlorotoluene | C7H6Cl2 | 161.03 | 95-75-0 |
| 3,4-Dichloro-6-(trifluoromethyl)toluene | C8H5Cl2F3 | 229.03 | 74483-51-5 |
| This compound | C8H4Cl2F3NO2 | 274.02 | 115571-66-9 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Precursor Synthesis | Step 2: Nitration |
| Key Reagents | 3,4-Dichlorotoluene, HF, CCl4 | 3,4-Dichloro-6-(trifluoromethyl)toluene, HNO3, H2SO4 |
| Typical Solvent | - | Dichloromethane |
| Reaction Temperature | 110-115 °C | 0-10 °C |
| Reaction Time | Several hours | 1-3 hours |
| Typical Yield | Moderate to high | Moderate to high |
| Expected Purity (after purification) | >98% | >97% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, which is typically prepared by the nitration of 3,4-dichlorobenzotrifluoride.
Q1: My reaction is showing low or no conversion of the starting material, 3,4-dichlorobenzotrifluoride.
A1: Low conversion can be attributed to several factors related to the reaction conditions and reagents.
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Insufficiently strong nitrating mixture: The combination of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. Ensure that concentrated acids are used. The presence of water will deactivate the nitrating agent.
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Low reaction temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. A gradual increase in temperature might be necessary to initiate the reaction.
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Poor mixing: Inadequate agitation can lead to localized depletion of the nitrating agent and poor contact between reactants, especially in a biphasic system. Ensure vigorous and consistent stirring throughout the reaction.
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Short reaction time: The nitration of a deactivated ring like 3,4-dichlorobenzotrifluoride may require a longer reaction time for completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC) before quenching the reaction.
Q2: I am observing the formation of multiple products in my reaction mixture. What are these side products and how can I minimize them?
A2: The primary side products in this synthesis are positional isomers of the nitro group and dinitrated compounds.
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Positional Isomers: The directing effects of the substituents on the 3,4-dichlorobenzotrifluoride ring influence the position of the incoming nitro group. The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group, while the chlorine atoms (-Cl) are deactivating, ortho-, para-directing groups. This leads to the formation of a mixture of isomers. The desired product is the 2-nitro isomer. The main positional isomer byproducts are likely to be 3,4-dichloro-5-nitro-6-(trifluoromethyl)toluene and 3,4-dichloro-6-nitro-2-(trifluoromethyl)toluene .
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To minimize isomer formation: Careful control of the reaction temperature is critical. Running the reaction at a lower temperature can increase the selectivity for the desired isomer, although it may require a longer reaction time.
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-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitro compounds, such as 3,4-dichloro-2,5-dinitro-6-(trifluoromethyl)toluene .
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To minimize dinitration:
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Use a stoichiometric amount or a slight excess of nitric acid. A large excess of the nitrating agent will favor dinitration.
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Maintain a low reaction temperature. Higher temperatures increase the rate of the second nitration.
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Control the reaction time. Once the formation of the desired mononitro product has maximized (as determined by in-process monitoring), the reaction should be stopped to prevent further nitration.
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-
Q3: How can I purify the desired this compound from the isomeric byproducts?
A3: The separation of positional isomers can be challenging due to their similar physical properties.
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Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective purification method.
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Crystallization: Recrystallization from a suitable solvent system can be used to isolate the desired isomer if it has significantly different solubility characteristics compared to the other isomers. This may require screening various solvents.
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Chromatography: Preparative column chromatography (e.g., using silica gel) can be employed to separate the isomers. The choice of eluent is critical and will likely require optimization. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., a phenyl or cyano column) can also be used for purification.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 3,4-dichlorobenzotrifluoride?
Q2: What are the typical reaction conditions for the nitration of dichlorobenzotrifluorides?
A2: Based on patents for similar compounds, a typical nitration procedure involves the use of a mixed acid system.
| Parameter | Typical Range |
| Nitrating Agent | Mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) |
| Reactant Ratio | 1.0 to 1.2 equivalents of HNO₃ relative to the dichlorobenzotrifluoride |
| Reaction Temperature | 0°C to 40°C. Lower temperatures generally favor higher selectivity. |
| Reaction Time | 2 to 24 hours, depending on temperature and substrate reactivity. |
Q3: What analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the reaction progress and identifying the different isomers in the product mixture. The mass spectra of the isomers will be very similar, but they can often be separated based on their retention times on a suitable GC column (e.g., a DB-5ms or equivalent). High-Performance Liquid Chromatography (HPLC) with a UV detector is another powerful tool for separating and quantifying the isomers. A reversed-phase C18 column or a column with a phenyl stationary phase may provide good separation.
Experimental Protocols
While a specific protocol for the target molecule is not publicly available, the following representative protocol for the nitration of a dichlorobenzotrifluoride can be adapted.
Representative Nitration of 3,4-Dichlorobenzotrifluoride
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Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5°C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C.
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Nitration Reaction: To the cooled nitrating mixture, add 3,4-dichlorobenzotrifluoride dropwise via the dropping funnel at a rate that maintains the reaction temperature between 5-10°C. After the addition is complete, continue stirring at this temperature for 1-2 hours.
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Reaction Monitoring: Monitor the progress of the reaction by periodically taking a small aliquot of the reaction mixture, quenching it with ice, extracting with a suitable organic solvent (e.g., dichloromethane), and analyzing by GC-MS.
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Work-up: Once the reaction has reached the desired conversion, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
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Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane or another suitable organic solvent.
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Washing: Combine the organic layers and wash sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
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Purification: Purify the crude product by fractional distillation under vacuum, recrystallization, or column chromatography to isolate the desired this compound isomer.
Visualizations
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting low conversion and side products.
purification strategies to remove isomers of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene from its isomers. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound typically involves the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene. Based on the directing effects of the substituents on the toluene ring (the trifluoromethyl group is meta-directing, while the chloro and methyl groups are ortho, para-directing), you can anticipate the formation of several positional isomers. The primary isomers of concern would be those where the nitro group is introduced at different available positions on the aromatic ring.
Q2: Which purification techniques are most effective for separating these isomers?
A2: The most common and effective techniques for separating isomers of nitrotoluene derivatives are fractional crystallization and chromatography (High-Performance Liquid Chromatography - HPLC, and Gas Chromatography - GC).[1][2] The choice of method will depend on the scale of your purification, the required purity, and the available equipment.
Q3: What are the key physical properties to consider when developing a purification strategy?
Q4: Can you provide a starting point for a crystallization protocol?
A4: For nitrotoluene compounds, common solvents for recrystallization include ethanol, methanol, hexane, toluene, and mixtures of these solvents.[6][7] A general approach is to dissolve the crude isomeric mixture in a minimum amount of a suitable hot solvent and then allow it to cool slowly. The isomer that is least soluble at lower temperatures will crystallize out first. Given that this compound is a solid, crystallization is a promising purification method.[8][9]
Q5: What HPLC conditions should I start with for isomer separation?
A5: For the separation of positional isomers of aromatic compounds, reversed-phase HPLC is a common starting point. A C18 or a Phenyl column can provide good selectivity.[10][11] A typical mobile phase would be a gradient of acetonitrile or methanol in water.[12][13]
Q6: Are there specific GC columns that are recommended for this type of compound?
A6: For the analysis of halogenated and nitroaromatic compounds, a mid-polarity capillary column is often a good choice. Columns with a stationary phase containing trifluoropropyl groups, such as a VF-200ms, are particularly well-suited for compounds with high dipole moments like nitro and chloro-containing substances.[14] Standard non-polar (e.g., DB-1 or equivalent) or mid-polarity (e.g., DB-1701 or equivalent) columns can also be effective.[15]
Troubleshooting Guides
Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound if available. - Evaporate some of the solvent to increase the concentration and cool again. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| The compound "oils out" instead of crystallizing. | The melting point of the isomer mixture is lower than the temperature of the solution. | - Reheat the solution to re-dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. - Consider using a solvent with a lower boiling point. |
| Low recovery of the purified compound. | The desired isomer has significant solubility in the cold solvent. | - Ensure the crystallization mixture is cooled sufficiently to minimize solubility. - Minimize the amount of cold solvent used to wash the crystals. - The mother liquor can be concentrated to recover more of the dissolved product, which can then be recrystallized. |
| Poor purity of the isolated crystals. | The cooling process was too rapid, leading to the trapping of impurities in the crystal lattice. | - Ensure a slow cooling rate. Insulating the flask can help. - The purity of the starting material may be too low for a single crystallization to be effective. A second recrystallization may be necessary. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Co-elution or poor resolution of isomers. | The column and/or mobile phase do not provide sufficient selectivity. | - Optimize the mobile phase: - Adjust the gradient slope. A shallower gradient can improve separation. - Change the organic modifier (e.g., switch from methanol to acetonitrile or vice versa). - Change the stationary phase: - If using a C18 column, try a phenyl-based column to enhance π-π interactions, which can be beneficial for separating aromatic isomers. - Adjust the temperature: Lowering the temperature can sometimes increase selectivity. |
| Peak tailing. | Secondary interactions between the analyte and the stationary phase. | - Ensure the sample is fully dissolved in the mobile phase. - For acidic or basic compounds, adjusting the pH of the mobile phase can improve peak shape. - Consider a column with a different stationary phase or end-capping. |
| Inconsistent retention times. | Issues with the HPLC system or method robustness. | - Ensure the column is properly equilibrated before each injection. - Check for leaks in the system. - Ensure the mobile phase composition is consistent. |
Gas Chromatography (GC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of isomers. | The column phase or temperature program is not optimal. | - Select an appropriate column: A column with a trifluoropropyl stationary phase may offer better selectivity for these polar compounds.[14] - Optimize the temperature program: A slower temperature ramp can improve the resolution of closely eluting peaks. - Use a longer column: This will increase the overall resolution.[16] |
| Broad or tailing peaks. | - Improper injection technique. - Column contamination. - Active sites in the inlet or column. | - Ensure a fast and clean injection. - Bake out the column at a high temperature (within the column's limits) to remove contaminants. - Use a deactivated inlet liner. |
| Ghost peaks (peaks appearing in blank runs). | Carryover from a previous, more concentrated sample. | - Run a solvent blank after analyzing a high-concentration sample. - Clean the injection port and syringe. |
Data Summary
While specific quantitative data for the isomers of this compound is not available, the following table provides physical properties of related nitrotoluene isomers, which can serve as a reference for estimating the behavior of the target compounds.
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Nitrotoluene | -9.5 | 222 | Slightly soluble in water; soluble in ethanol, ether, benzene.[17] |
| 3-Nitrotoluene | 16 | 232 | Slightly soluble in water; soluble in ethanol, ether, benzene.[4] |
| 4-Nitrotoluene | 51.7 | 238 | Slightly soluble in water; very soluble in ethanol, ether, acetone, benzene.[5] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the purification of this compound. Optimization will be required for your specific isomeric mixture.
Protocol 1: Fractional Crystallization
-
Solvent Screening: In separate small test tubes, test the solubility of your crude product (a few milligrams) in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude isomeric mixture. Add the chosen solvent portion-wise while heating and stirring until the solid is just dissolved.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further decrease the solubility of the target isomer, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: HPLC Method Development
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient: Run a scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.
-
Optimization: Based on the scouting run, develop a more focused gradient or an isocratic method to improve the separation of the isomers.
-
Detection: Use a UV detector at a wavelength where the compounds have significant absorbance (e.g., around 254 nm).
Protocol 3: GC Method Development
-
Column: A mid-polarity column such as a VF-200ms (or equivalent) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.[14][16]
-
Carrier Gas: Helium or hydrogen with a constant flow rate (e.g., 1-2 mL/min).
-
Injection: Use a split/splitless injector. For initial method development, a split injection is recommended to avoid column overload.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro compounds. A Mass Spectrometer (MS) can also be used for both detection and identification of the isomers.
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: A decision workflow for selecting a purification strategy.
Troubleshooting Flowchart for Crystallization
Caption: Troubleshooting guide for common crystallization problems.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. CAS 115571-66-9: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)t… [cymitquimica.com]
- 9. Page loading... [wap.guidechem.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. waters.com [waters.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. VF-200ms | GC Columns | Agilent [agilent.com]
- 15. epa.gov [epa.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing reaction time and temperature for 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene preparation
Technical Support Center: Synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the preparation of this compound. The following sections include a generalized experimental protocol, troubleshooting guides in a FAQ format, and data on related reaction optimizations.
Experimental Protocol: Generalized Synthesis of this compound
The following is a generalized experimental protocol for the nitration of 3,4-dichloro-1-(trifluoromethyl)benzene. This protocol is based on established procedures for the nitration of similar chlorinated benzotrifluoride derivatives and should be optimized for specific laboratory conditions and desired outcomes.
Materials:
-
3,4-dichloro-1-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or a mixture of concentrated Nitric Acid and Oleum (fuming sulfuric acid)
-
Ice bath
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic or mechanical stirrer
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5°C using an ice bath.
-
Substrate Addition: Slowly add 3,4-dichloro-1-(trifluoromethyl)benzene to the cooled sulfuric acid while stirring. Maintain the temperature below 10°C.
-
Nitrating Agent Preparation: Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled flask. The molar ratio of nitric acid to the substrate is a critical parameter to optimize.
-
Nitration: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid. The reaction is exothermic and the temperature should be carefully controlled, typically between 20°C and 60°C. The optimal temperature will need to be determined experimentally.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Work-up: The product will precipitate as a solid. Isolate the solid by filtration and wash with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.
Data Presentation: Optimization of Nitration Conditions for a Related Compound
| Example | Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,4-dichloro-3-nitro-trifluoromethyl toluene | Ammonium nitrate, 20% Oleum | 100 | 4 | 80 |
| 2 | 2,4-dichloro-3-nitro-trifluoromethyl toluene | Ammonium nitrate, 20% Oleum | 90 | 1.5 | 83 |
| 3 | 2,4-dichloro-3-nitro-trifluoromethyl toluene | Ammonium nitrate, 30% Oleum | 80 | 1 | 85 |
Data adapted from patent CN103304420A for the synthesis of 2,4-dichloro-3,5-dinitro-p-trifluorotoluene.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
Q1: The reaction is very slow or incomplete. What are the possible causes and solutions?
-
Insufficiently strong nitrating agent: The electron-withdrawing nature of the trifluoromethyl and chloro groups deactivates the aromatic ring, making nitration more difficult.
-
Solution: Increase the strength of the nitrating agent. Using fuming nitric acid or a mixture of concentrated nitric acid and oleum (fuming sulfuric acid) can increase the concentration of the active nitronium ion (NO₂⁺).
-
-
Low reaction temperature: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress and exotherm. An optimal temperature range is often found between 20°C and 60°C for similar reactions.
-
Q2: I am observing the formation of multiple products (isomers). How can I improve the selectivity?
-
Reaction conditions favoring multiple isomers: The directing effects of the substituents on the starting material can lead to the formation of different regioisomers. The reaction temperature can also influence the isomer distribution.
-
Solution: Carefully control the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity. Additionally, the composition of the mixed acid can affect the isomer ratio. Systematic optimization of the H₂SO₄/HNO₃ ratio is recommended.
-
Q3: The work-up procedure is resulting in a low yield of the isolated product. What could be the issue?
-
Product solubility: The product may have some solubility in the acidic aqueous solution after quenching, leading to losses.
-
Solution: Ensure the quenching is done with a sufficient amount of ice to keep the temperature low and minimize solubility. Extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) after quenching and before filtration might be necessary to recover dissolved product.
-
-
Incomplete precipitation: The product may not fully precipitate upon quenching.
-
Solution: After pouring the reaction mixture onto ice, allow sufficient time for the product to precipitate completely before filtration.
-
Q4: I am having difficulty purifying the final product. What are some common challenges and solutions?
-
Presence of unreacted starting material: If the reaction did not go to completion, the final product will be contaminated with the starting material.
-
Solution: Monitor the reaction closely to ensure completion. If separation is difficult by recrystallization, column chromatography may be required.
-
-
Contamination with isomeric byproducts: The presence of other nitro isomers can make purification challenging.
-
Solution: Recrystallization from a carefully chosen solvent system can often help in separating isomers. Multiple recrystallizations may be necessary. If recrystallization is ineffective, column chromatography on silica gel is a viable alternative.
-
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yield.
troubleshooting poor solubility of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene.
FAQs & Troubleshooting Guides
Issue 1: Poor solubility of this compound in the desired reaction solvent.
Question: I am observing that this compound is not dissolving well in my reaction solvent, which is affecting the reaction rate and yield. What steps can I take to improve its solubility?
Answer:
Poor solubility of this compound, a crystalline solid that is sparingly soluble in water, is a common challenge.[1] The following strategies can be employed to enhance its dissolution in your reaction medium.
1. Solvent Screening and Selection:
-
Experimental Protocol for Solvent Screening: A detailed protocol for conducting a solvent screening experiment is provided in the "Experimental Protocols" section below. This will help you determine the optimal solvent for your reaction.
2. Temperature Adjustment:
Increasing the reaction temperature can significantly improve the solubility of a solid reactant.
-
Recommendation: Gradually increase the temperature of your reaction mixture while monitoring for any degradation of the starting material or product. Be mindful of the solvent's boiling point and the thermal stability of all reaction components.
3. Particle Size Reduction:
Reducing the particle size of the solid increases the surface area available for dissolution, which can lead to a faster dissolution rate.
-
Methods:
-
Grinding: Use a mortar and pestle to grind the crystalline this compound into a fine powder before adding it to the reaction vessel.
-
Sonication: Employing an ultrasonic bath can aid in breaking down agglomerates and enhance dissolution. A protocol for this is available in the "Experimental Protocols" section.
-
4. Use of Co-solvents:
If a single solvent does not provide adequate solubility, a co-solvent system can be effective. A co-solvent is a miscible solvent that, when added to the primary solvent, increases the overall solvating power of the mixture.
-
Common Co-solvents to Consider:
-
For non-polar primary solvents, consider adding a more polar co-solvent like Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF).
-
For polar aprotic primary solvents, adjusting the mixture with another compatible solvent can be beneficial.
-
-
Experimental Protocol for Co-solvent Testing: A detailed guide for systematically testing co-solvents is provided in the "Experimental Protocols" section.
The following diagram illustrates a general workflow for troubleshooting poor solubility:
Issue 2: The reaction is slow or incomplete, even after the starting material appears to dissolve.
Question: My this compound seems to dissolve, but the reaction is not proceeding as expected. What could be the issue?
Answer:
Even if the solid appears to have dissolved, the concentration of the reactant in the solution might be too low to achieve a practical reaction rate. In such cases, the dissolution of the solid is the rate-limiting step of the overall reaction.
-
Impact on Kinetics: Poor solubility can lead to a situation where the reaction rate is dependent on how quickly the solid dissolves to replenish the consumed reactant in the solution. This can result in pseudo-zero-order kinetics with respect to the poorly soluble reactant.
-
Strategies:
-
Increase Solvent Volume: A larger volume of solvent can dissolve a greater absolute amount of the starting material. However, this may not be practical for large-scale reactions and can complicate product isolation.
-
Revisit Solubility Enhancement Techniques: Even if the compound appears to dissolve, applying the techniques from Issue 1 (temperature increase, co-solvents) can further increase the concentration of the dissolved reactant and accelerate the reaction.
-
Consider a Different Synthetic Route: If solubility remains a significant barrier, exploring an alternative synthetic pathway that utilizes a more soluble intermediate may be necessary.
-
The following diagram illustrates the relationship between solubility and reaction rate:
Data Presentation
Since specific solubility data for this compound is not widely published, the following table provides a template for you to record your experimental findings from the solvent screening protocol.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Dielectric Constant (approx.) | Solubility at Room Temp. (mg/mL) | Observations at Room Temp. | Solubility at Reflux (mg/mL) | Observations at Reflux |
| e.g., Dichloromethane | 9.1 | Record your data here | e.g., Partially soluble | Record your data here | e.g., Fully dissolved |
| e.g., Toluene | 2.4 | Record your data here | e.g., Insoluble | Record your data here | e.g., Partially soluble |
| e.g., Acetonitrile | 37.5 | Record your data here | e.g., Soluble | Record your data here | e.g., Soluble |
| e.g., DMF | 36.7 | Record your data here | e.g., Very soluble | Record your data here | e.g., Very soluble |
| e.g., Ethanol | 24.5 | Record your data here | Record your observations | Record your data here | Record your observations |
| e.g., Ethyl Acetate | 6.0 | Record your data here | Record your observations | Record your data here | Record your observations |
| e.g., Tetrahydrofuran | 7.6 | Record your data here | Record your observations | Record your data here | Record your observations |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Solvent Screening
Objective: To determine the most suitable solvent for dissolving this compound for a chemical reaction.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., Dichloromethane, Toluene, Acetonitrile, DMF, Ethanol, Ethyl Acetate, THF)
-
Small test tubes or vials
-
Vortex mixer
-
Heating block or water bath
-
Spatula
-
Analytical balance
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Dispensing the Solid: Accurately weigh and add approximately 10 mg of this compound to each labeled test tube.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.
-
Room Temperature Solubility:
-
Vortex each tube vigorously for 1 minute.
-
Visually inspect each tube for undissolved solid. Record your observations (e.g., insoluble, sparingly soluble, partially soluble, fully soluble).
-
-
Elevated Temperature Solubility:
-
For the tubes containing undissolved solid, place them in a heating block or water bath and gradually increase the temperature towards the boiling point of the solvent.
-
Periodically and carefully vortex the tubes.
-
Observe if the solid dissolves at a higher temperature and record your findings.
-
-
Semi-Quantitative Assessment (Optional):
-
For solvents that show good solubility, you can perform a more quantitative measurement by incrementally adding a known mass of the compound to a known volume of the solvent until saturation is reached (i.e., solid no longer dissolves).
-
Protocol 2: Co-solvent System Testing
Objective: To find an effective co-solvent mixture to dissolve this compound.
Materials:
-
Primary reaction solvent (in which the compound has poor solubility)
-
A selection of miscible co-solvents
-
This compound
-
Graduated pipettes or syringes
-
Reaction vessel with stirring
Procedure:
-
Initial Setup: In your reaction vessel, add the desired amount of this compound and the primary reaction solvent.
-
Stirring: Begin vigorous stirring of the suspension.
-
Co-solvent Addition: Slowly add a potential co-solvent dropwise or in small, measured volumes (e.g., 1-5% of the primary solvent volume at a time).
-
Observation: After each addition, allow the mixture to stir for several minutes and observe for any increase in dissolution.
-
Determine Optimal Ratio: Continue adding the co-solvent until the starting material is fully dissolved. Record the final ratio of the primary solvent to the co-solvent.
-
Reaction Compatibility: Ensure that the chosen co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Protocol 3: Enhancing Dissolution with Sonication
Objective: To use ultrasonication to aid in the dissolution of this compound.
Materials:
-
Reaction vessel containing the compound and solvent
-
Ultrasonic bath or probe sonicator
Procedure:
-
Preparation: Prepare a suspension of this compound in the chosen solvent within the reaction vessel.
-
Sonication:
-
Ultrasonic Bath: Place the reaction vessel into the ultrasonic bath. Ensure the water level in the bath is appropriate.
-
Probe Sonicator: If using a probe, immerse the tip into the suspension.
-
-
Operation: Turn on the sonicator. The duration and power settings will depend on the scale of your reaction and the specific equipment.
-
Monitoring: Visually monitor the dissolution of the solid. Sonication can be performed for a set period (e.g., 5-15 minutes) before starting the reaction or intermittently during the initial phase of the reaction.
-
Temperature Control: Be aware that sonication can generate heat. If your reaction is temperature-sensitive, consider using a cooling bath in conjunction with sonication.
References
avoiding byproduct formation in the synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound?
The typical starting material for this synthesis is 3,4-Dichlorobenzotrifluoride (also known as 1,2-dichloro-4-(trifluoromethyl)benzene). The reaction involves the electrophilic nitration of this aromatic ring.
Q2: What are the most common byproducts I might encounter during this synthesis?
The primary byproducts in the nitration of 3,4-Dichlorobenzotrifluoride are typically regioisomers of the desired product. The directing effects of the substituents on the benzene ring (two chlorine atoms and a trifluoromethyl group) influence the position of the incoming nitro group. The main isomeric byproducts to expect are:
-
4,5-Dichloro-2-nitro-1-(trifluoromethyl)benzene
-
1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene
Over-nitration can also lead to the formation of dinitro compounds , although this is generally less favorable under controlled conditions due to the deactivating nature of the existing substituents.
Q3: My reaction is producing a high percentage of unwanted isomers. What are the likely causes and how can I improve the regioselectivity?
High levels of isomeric impurities are often a result of suboptimal reaction conditions. Here are the key factors to consider:
-
Nitrating Agent: The choice of nitrating agent is critical. Traditional mixed acid (concentrated sulfuric acid and nitric acid) can be effective, but the water generated during the reaction can dilute the acid and lead to side reactions and reduced selectivity. Consider using alternative nitrating systems such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum) or employing a milder nitrating agent if high reactivity is not necessary.
-
Reaction Temperature: Temperature control is paramount. Nitration reactions are exothermic, and elevated temperatures can lead to decreased selectivity and the formation of dinitro byproducts. It is crucial to maintain a low and consistent reaction temperature, typically in the range of 0 to 10 °C, especially during the addition of the nitrating agent.
-
Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of the starting material is essential to control the reaction exotherm and maintain a low temperature. A rapid addition can cause localized heating, leading to a loss of regioselectivity.
-
Stoichiometry: Using a significant excess of the nitrating agent can increase the likelihood of dinitration. A slight excess (typically 1.05 to 1.2 equivalents) of the nitrating agent is usually sufficient to drive the reaction to completion while minimizing over-nitration.
Q4: I am observing the formation of dinitro byproducts. How can I prevent this?
The formation of dinitro compounds can be minimized by:
-
Strict Temperature Control: As mentioned, maintaining a low reaction temperature is crucial.
-
Careful Stoichiometry: Avoid using a large excess of the nitrating agent.
-
Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction once the starting material is consumed to prevent further nitration.
Q5: What are the recommended purification methods to isolate the desired product from its byproducts?
Purification of this compound from its isomers can be challenging due to their similar physical properties. Common purification techniques include:
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Recrystallization: This is often the most effective method for removing isomeric impurities. A suitable solvent system must be identified through experimentation.
-
Column Chromatography: While potentially more laborious for large-scale syntheses, silica gel column chromatography can be effective for separating isomers with different polarities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of nitrating agent. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, too high may cause degradation. - Use a slight excess (1.05-1.2 eq.) of the nitrating agent. - Optimize extraction and purification procedures to minimize losses. |
| High Percentage of Isomeric Byproducts | - Incorrect reaction temperature (too high). - Rapid addition of nitrating agent. - Inappropriate choice of nitrating agent. | - Maintain a strict low-temperature profile (e.g., 0-10 °C) throughout the reaction. - Add the nitrating agent slowly and dropwise with efficient stirring. - Consider using a nitrating system known for higher regioselectivity, such as fuming nitric acid in the presence of a zeolite catalyst. |
| Formation of Dinitro Byproducts | - Excess nitrating agent. - High reaction temperature. - Prolonged reaction time after consumption of starting material. | - Use a controlled stoichiometry of the nitrating agent (1.05-1.2 eq.). - Maintain a low reaction temperature. - Monitor the reaction and quench it promptly after the starting material is consumed. |
| Dark-colored Reaction Mixture or Product | - Side reactions and decomposition at elevated temperatures. - Presence of nitrogen oxide gases. | - Ensure stringent temperature control. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Purify the crude product using activated carbon treatment followed by recrystallization. |
Experimental Protocol: Representative Synthesis
This protocol is a representative method based on general principles of electrophilic aromatic nitration of similar compounds. Researchers should optimize these conditions for their specific setup and scale.
Materials:
-
3,4-Dichlorobenzotrifluoride
-
Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (anhydrous)
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Ice
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-Dichlorobenzotrifluoride (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add fuming sulfuric acid (e.g., 2.0 eq.) to the stirred solution, maintaining the temperature below 5 °C.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to a small amount of fuming sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).
Visualizations
Logical Relationship of Factors Affecting Byproduct Formation
scaling up 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene synthesis without compromising purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. Our focus is on addressing challenges related to scaling up the synthesis while maintaining high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic aromatic substitution (nitration) of 3,4-dichloro-6-(trifluoromethyl)toluene using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺), which is the active electrophile.
Q2: What are the expected major and minor products in this nitration reaction?
A2: The regioselectivity of the nitration is determined by the directing effects of the substituents on the starting material, 3,4-dichloro-6-(trifluoromethyl)toluene.
-
The methyl group (-CH₃) is an ortho, para-director and an activating group.
-
The chlorine atoms (-Cl) are ortho, para-directors and deactivating groups.
-
The trifluoromethyl group (-CF₃) is a meta-director and a strong deactivating group.
Considering these effects, the primary product is expected to be This compound , where nitration occurs at the position most activated by the methyl group and least sterically hindered. However, the formation of other isomers as byproducts is possible.
Q3: What are the main challenges when scaling up this synthesis?
A3: The primary challenges in scaling up this nitration reaction include:
-
Exothermic Reaction: Nitration is a highly exothermic process. Inadequate heat dissipation on a larger scale can lead to a rapid increase in temperature, resulting in reduced selectivity, increased byproduct formation, and potential safety hazards.[1]
-
Regioselectivity Control: Maintaining the desired isomer purity can be more challenging at a larger scale due to potential temperature and concentration gradients within the reactor.
-
Work-up and Purification: Handling and purifying large quantities of the product and separating it from isomers and impurities can be complex.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting material and the formation of the product and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously. - Ensure the nitrating agent is of appropriate concentration and not degraded. - Check for adequate mixing to ensure proper contact between reactants. |
| Product loss during work-up. | - Optimize extraction procedures with appropriate solvents. - Minimize transfers between vessels. - Ensure complete precipitation if crystallization is used for isolation. | |
| Low Purity (Multiple Spots on TLC or Peaks in GC/HPLC) | Formation of undesired isomers. | - Strictly control the reaction temperature; lower temperatures generally favor higher selectivity. - Optimize the rate of addition of the nitrating agent to maintain a consistent temperature. - Consider using alternative nitrating agents that may offer better regioselectivity.[2] |
| Over-nitration (dinitration). | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Avoid prolonged reaction times after the starting material is consumed. | |
| Incomplete removal of acidic residue. | - Wash the organic layer thoroughly with a base (e.g., sodium bicarbonate solution) and then with brine during the work-up. | |
| Runaway Reaction (Uncontrolled Temperature Increase) | Rate of addition of nitrating agent is too fast. | - Immediately slow down or stop the addition of the nitrating agent. - Increase the efficiency of the cooling system (e.g., use a larger cooling bath, improve coolant circulation). |
| Inadequate cooling capacity for the scale. | - For larger scales, consider using a jacketed reactor with a circulating cooling system. - For very exothermic reactions, continuous flow reactors offer superior heat management.[3][4] | |
| Difficulty in Product Crystallization | Product is an oil or remains in solution. | - Ensure the crude product is sufficiently pure; impurities can inhibit crystallization. - Try different solvent systems for recrystallization. - Use seeding with a small crystal of the pure product to induce crystallization.[5] - Cool the solution slowly to encourage the formation of larger crystals.[6] |
| Co-crystallization with impurities. | - Perform multiple recrystallizations. - Consider purification by column chromatography before the final crystallization step. |
Experimental Protocols
Synthesis of this compound (Illustrative Lab-Scale Protocol)
Materials:
-
3,4-dichloro-6-(trifluoromethyl)toluene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dichloro-6-(trifluoromethyl)toluene and dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Crystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purity Analysis by HPLC
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Impurity Profiling by GC-MS
| Parameter | Condition |
| Column | Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting low purity issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Analytical Method Development for 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Based on the synthesis of structurally similar compounds, potential impurities in this compound may include:
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Positional Isomers: Variations in the positions of the chloro, nitro, or trifluoromethyl groups on the toluene ring.
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Starting Materials: Unreacted precursors from the synthesis process.
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Byproducts: Compounds formed from side reactions during synthesis.
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Degradation Products: Impurities formed due to exposure to heat, light, humidity, or reactive substances. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify these potential degradants.[1][2]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for analyzing halogenated nitroaromatic compounds.[3]
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HPLC with UV detection is a robust method for quantitative analysis of nitroaromatics.[3]
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GC coupled with Mass Spectrometry (GC-MS) offers high sensitivity and specificity, which is particularly useful for identifying unknown impurities.[1][4] An electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity towards halogenated and nitrogen-containing compounds, respectively.[1][5]
Q3: How can I choose the right HPLC column for separating the main compound from its isomers?
A3: Separating isomers of dichloronitrotoluene can be challenging. The choice of HPLC column is critical. For nitroaromatic compounds, columns with different selectivities should be screened. Phenyl-hexyl or diol-based columns can offer different retention mechanisms compared to standard C18 columns and may provide better resolution for closely related isomers.[6] In some cases, chiral chromatography may be necessary if enantiomeric impurities are possible.
Troubleshooting Guides
HPLC Method Development
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped column. - Adjust the mobile phase pH to suppress the ionization of the analyte. - Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration or injection volume. |
| Poor Resolution Between Isomers | - Suboptimal mobile phase composition. - Inadequate column chemistry. | - Optimize the organic modifier (acetonitrile vs. methanol) and gradient profile. - Screen different column selectivities (e.g., C18, Phenyl-Hexyl, Diol). - Adjust the column temperature. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column degradation. | - Ensure accurate and consistent mobile phase preparation and degassing. - Use a column oven for precise temperature control. - Flush the column with a strong solvent or replace if necessary. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. | - Use HPLC-grade solvents and freshly prepared mobile phases. - Flush the detector cell. - Degas the mobile phase thoroughly. |
GC Method Development
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Broadening | - Suboptimal carrier gas flow rate. - Injection port temperature too low. - Column contamination. | - Optimize the carrier gas flow rate. - Increase the injector temperature. - Bake out the column or trim the inlet. |
| Co-elution of Impurities | - Inadequate column stationary phase. - Poor temperature program. | - Use a column with a different polarity. - Optimize the temperature ramp rate. - Consider using a longer column for better separation. |
| Poor Sensitivity | - Inappropriate detector for the analyte. - Sample degradation in the injector. | - For halogenated and nitro-containing compounds, consider using an ECD or NPD for higher sensitivity.[1][5] - Optimize the injector temperature to prevent analyte breakdown. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the carrier gas or syringe. | - Rinse the syringe with a strong solvent between injections. - Run a blank solvent injection to check for system contamination. - Ensure high-purity carrier gas. |
Experimental Protocols
Disclaimer: The following protocols are suggested starting points based on methods for structurally similar compounds. Method development and validation are required for the specific analysis of this compound.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is adapted from the analysis of dinitrotoluene isomers and is a good starting point for separating the target compound from its potential positional isomers.
1. Sample Preparation:
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Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
2. HPLC-UV Conditions:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl or Diol, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 40-80% B 20-25 min: 80% B 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Quantify impurities based on their peak area relative to the main peak (area percent method) or by using reference standards if available.
Protocol 2: GC-MS Method for Impurity Identification
This method is based on general procedures for the analysis of nitroaromatic compounds and is suitable for identifying and quantifying volatile and semi-volatile impurities.[5]
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-400 amu |
3. Data Analysis:
-
Identify the main peak and any impurity peaks.
-
Use the mass spectra of the impurity peaks to propose their structures by comparing them to spectral libraries or by interpreting the fragmentation patterns.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Workflow for GC-MS impurity identification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. npra.gov.my [npra.gov.my]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for efficient synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. The information is structured to address specific challenges that may arise during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically involves the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficiently strong nitrating agent. 3. Reaction temperature is too low. 4. Poor quality of starting materials. | 1. Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., dry, inert atmosphere). 2. Increase the concentration of sulfuric acid in the mixed acid nitrating agent to enhance the formation of the nitronium ion (NO₂⁺). The use of fuming nitric acid or oleum can also be considered for deactivated substrates. 3. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress by TLC or GC. 4. Verify the purity of the starting material, 3,4-dichloro-6-(trifluoromethyl)toluene, using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Inappropriate catalyst selection. 3. Incorrect ratio of nitrating agents. | 1. Lower the reaction temperature to favor the formation of the desired isomer. Running the reaction at or below room temperature is a good starting point. 2. Employ shape-selective catalysts like zeolites (e.g., H-beta) which can favor the formation of a specific isomer due to steric hindrance within their pores. 3. Optimize the molar ratio of nitric acid to sulfuric acid. A higher concentration of sulfuric acid generally leads to a more controlled reaction. |
| Formation of Di-nitrated or Poly-nitrated Byproducts | 1. Reaction time is too long. 2. Excess of nitrating agent. 3. High reaction temperature. | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. 2. Use a stoichiometric or slight excess of the nitrating agent relative to the starting material. 3. Maintain a lower reaction temperature to reduce the rate of subsequent nitration reactions. |
| Starting Material Remains Unreacted | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. The substrate is highly deactivated. | 1. Gradually increase the reaction time and/or temperature while monitoring for product formation. 2. Add a fresh portion of the catalyst. If using a solid catalyst, ensure it is not poisoned by impurities. 3. For highly deactivated aromatic rings, stronger nitrating conditions may be necessary, such as the use of oleum or nitronium salts (e.g., NO₂BF₄). |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase after quenching. 2. Emulsion formation during workup. | 1. After quenching the reaction with ice water, ensure the pH is neutral or slightly basic before extraction with an organic solvent. 2. To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst system for the nitration of chlorinated toluenes?
A1: The most common and traditional method for the nitration of deactivated aromatic compounds like chlorinated toluenes is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: How can I improve the regioselectivity of the nitration to favor the 2-nitro isomer?
A2: Controlling regioselectivity in the nitration of substituted toluenes can be challenging. The directing effects of the existing substituents (two chlorine atoms and a trifluoromethyl group) will influence the position of the incoming nitro group. To enhance selectivity, consider the following:
-
Catalyst Choice: Shape-selective solid acid catalysts, such as zeolites, can provide steric hindrance that favors nitration at less hindered positions.
-
Reaction Temperature: Lowering the reaction temperature often increases the selectivity of electrophilic aromatic substitution reactions.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. While often performed neat in the acid mixture, using an inert co-solvent might alter the selectivity.
Q3: What are the main safety precautions to consider during this synthesis?
A3: The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety protocols.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent. Handle with extreme care.
-
Add the nitrating agent slowly and in a controlled manner to the substrate solution while monitoring the internal temperature of the reaction. Use an ice bath to control the temperature and prevent runaway reactions.
-
Quenching the reaction by adding the reaction mixture to ice water should also be done slowly and carefully.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing them by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively observe the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of products and byproducts.
Q5: What are common side reactions to be aware of?
A5: Besides the formation of undesired regioisomers and poly-nitrated products, other potential side reactions include:
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl group on the toluene ring, forming benzoic acid derivatives.
-
Sulfonation: Under certain conditions, sulfonation of the aromatic ring can occur as a competing reaction.
Catalyst Performance Data (Hypothetical)
The following table presents hypothetical data for different catalyst systems in the synthesis of this compound, based on typical outcomes for similar reactions. This data is for illustrative purposes and should be optimized for specific experimental setups.
| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Major Byproducts |
| Conc. H₂SO₄ / Conc. HNO₃ | 25-30 | 4 | 95 | 75 | Regioisomers, Di-nitro compounds |
| Fuming H₂SO₄ / Conc. HNO₃ | 10-15 | 2 | >99 | 80 | Regioisomers, Di-nitro compounds |
| H-beta Zeolite / Conc. HNO₃ | 40 | 8 | 85 | 65 (higher regioselectivity) | Regioisomers |
| NO₂BF₄ in Sulfolane | 20 | 3 | 98 | 85 | Regioisomers |
Experimental Protocol: Nitration using Mixed Acid
This protocol is a general guideline for the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene. Caution: This reaction is highly exothermic and should be performed with extreme care.
-
Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dichloro-6-(trifluoromethyl)toluene (1.0 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath. Always add acid to acid, never the other way around.
-
-
Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates completion.
-
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A solid precipitate of the crude product should form.
-
Filter the solid and wash it thoroughly with cold water until the washings are neutral.
-
If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
-
Visualizations
Caption: Catalyst selection workflow for the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
Validation & Comparative
A Comparative Guide to Synthesis Routes for Substituted Nitrotoluenes
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrotoluenes are crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, dyes, and energetic materials. The strategic placement of the nitro group on the toluene ring, along with other substituents, dictates the molecule's reactivity and ultimate application. This guide provides an objective comparison of various synthetic routes to access these compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Direct Electrophilic Nitration of Toluene
The most common and direct method for synthesizing nitrotoluenes is the electrophilic aromatic substitution of toluene using a nitrating agent. The methyl group of toluene is an activating, ortho, para-directing group, meaning that direct nitration primarily yields a mixture of ortho- and para-nitrotoluene.[1][2][3]
Mononitration of Toluene
Mononitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][3] Toluene is significantly more reactive than benzene, allowing for nitration under milder conditions.[1][3][4]
Comparative Data for Toluene Mononitration
| Method | Nitrating Agent | Temperature (°C) | Isomer Distribution (ortho:meta:para) | Yield | Reference / Notes |
| Standard Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 25–40 | ~58-62% : 2-5% : 33-50% | High | The most common industrial and lab method. The reaction is highly exothermic.[1] |
| Low-Temperature Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | < 15 | ~65% : 5% : 30% | Good | Lower temperatures are used to control the exothermic reaction and prevent dinitration.[4][5] |
| Modified Attapulgite Catalyst | Conc. HNO₃ (90-95%) | 50–55 | Not specified | Not specified | A greener approach avoiding mixed acids. The catalyst is recyclable.[6] |
| Continuous Flow | Mixed Acid | Variable | High selectivity possible | High | Offers superior safety by minimizing reaction volume and improving heat transfer.[7] The mass fraction of H₂SO₄ has the greatest influence on conversion and yield.[8] |
| Zeolite Catalyst (H-ZSM-5) | N₂O₅ in Dichloromethane | Not specified | 6% : 0% : 94% | Not specified | Demonstrates high selectivity for the para isomer.[9] |
Experimental Protocol: Mononitration of Toluene with Mixed Acid [1][2]
-
Preparation of Nitrating Mixture: In a flask placed in an ice-salt bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with constant stirring. Keep the mixture cooled.
-
Reaction: Cool 1.0 mL of toluene in a separate 5 mL conical vial within an ice-water bath. Dropwise, slowly add the pre-cooled nitrating mixture to the toluene over approximately 5 minutes, ensuring the temperature does not rise excessively.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 5-15 minutes.[1][10]
-
Work-up: Transfer the mixture to a separatory funnel containing 10 mL of cold water. Extract the product using diethyl ether (2 x 4 mL portions).
-
Washing: Wash the combined organic layers sequentially with 10 mL of 10% sodium bicarbonate solution (venting frequently) and then with 5 mL of water.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by evaporation (at low temperature) to obtain the mixture of nitrotoluene isomers.[1] The isomers can then be separated by fractional distillation or crystallization.[11]
Dinitration and Trinitration
Further nitration of mononitrotoluene yields dinitrotoluene (DNT), and subsequent nitration of DNT produces the explosive 2,4,6-trinitrotoluene (TNT).[12][13] These reactions require progressively harsher conditions (higher temperatures and more concentrated acids) due to the deactivating effect of the nitro group(s) on the aromatic ring.[4]
-
Dinitrotoluene (DNT): The nitration of toluene or mononitrotoluene under more vigorous conditions yields a mixture of DNT isomers, primarily 2,4-DNT and 2,6-DNT.[7] A "green" synthesis method avoids the use of sulfuric acid by using 97% nitric acid at a molar ratio of 8:1 (acid to toluene) at 60°C for 1 hour, achieving a 94% yield.[14]
-
Trinitrotoluene (TNT): The industrial synthesis of TNT is a three-step process.[3][13] The final step, nitrating DNT to TNT, requires an anhydrous mixture of nitric acid and fuming sulfuric acid (oleum).[13] This process is extremely hazardous due to the highly exothermic nature and the use of dangerous reagents, carrying a risk of runaway reactions.[13][15] Flow chemistry is being investigated as a safer alternative for TNT synthesis.[15]
Comparative Data for Dinitration and Trinitration
| Product | Starting Material | Nitrating Agent | Conditions | Key Isomers Formed | Reference / Notes |
| DNT | Toluene | 97% HNO₃ | 60°C, 1 h, 8:1 molar ratio (acid:toluene) | 2,4-DNT, 2,6-DNT | Yield: 94%. Purity: 98.8%. Avoids mixed sulfuric/nitric acid.[14] |
| TNT | DNT | Anhydrous HNO₃ / Fuming H₂SO₄ (Oleum) | Elevated temperatures | 2,4,6-Trinitrotoluene | Industrial standard. Highly hazardous process.[13][15] |
| TNT | 2,4-DNT | 65% HNO₃ / 98% H₂SO₄ (3:1) | 130°C, 20 min (Flow Chemistry) | 2,4,6-Trinitrotoluene | A safer approach using less hazardous reagents, achieving a conversion of over 98% in a flow system.[15] |
Synthesis of Specific Isomers
Direct nitration is often non-selective. Synthesizing specific substituted nitrotoluenes, especially those that are minor products of direct nitration (like m-nitrotoluene) or those with additional functional groups, requires alternative strategies.
Synthesis of m-Nitrotoluene
Since the methyl group is ortho, para-directing, m-nitrotoluene is only a minor byproduct of direct nitration.[4] An effective route involves starting with a substrate where directing groups force the desired regiochemistry. A common method is the deamination of 3-nitro-4-aminotoluene.
Experimental Protocol: Synthesis of m-Nitrotoluene via Deamination [16]
-
Diazotization: Dissolve 170 g of 3-nitro-4-aminotoluene ("m-nitro-p-toluidine") in 500 g of 95% ethyl alcohol and 250 g of concentrated sulfuric acid. Cool the solution to 10°C in an ice bath.
-
Nitrite Addition: Slowly add a solution of 85 g of sodium nitrite in a minimum amount of water, keeping the temperature below 10°C with stirring.
-
Decomposition: Gently warm the mixture under a reflux condenser until the evolution of gas ceases. This step can be vigorous and requires careful monitoring.[16]
-
Isolation: Distill off the alcohol and acetaldehyde. Steam distill the residue to obtain the crude product.
-
Purification: Separate the oil from the steam distillate, extract the aqueous layer with benzene, dry the combined organic phases, and distill under reduced pressure to yield pure m-nitrotoluene (yield: 62-72%).[16]
Synthesis of Aminonitrotoluenes
Aminonitrotoluenes are valuable intermediates. Their synthesis often involves the nitration of an acetyl-protected aminotoluene. The bulky acetylamino group directs the nitration and can be easily removed by hydrolysis.
Experimental Protocol: Synthesis of 3-Nitro-4-aminotoluene [17][18]
-
Acetylation: Acetylate p-toluidine (4-aminotoluene) with acetic anhydride to form p-acetylaminotoluene.
-
Nitration: Dissolve the p-acetylaminotoluene in an inert organic solvent (e.g., methylene chloride).[17] Nitrate the solution at a controlled temperature (e.g., 18-45°C) using a specific acid mixture (e.g., 5-15% 100% H₂SO₄ in nitric acid).[17]
-
Hydrolysis: The resulting 3-nitro-4-acetylaminotoluene is then hydrolyzed, typically under alkaline or acidic conditions, to remove the acetyl group and yield 3-nitro-4-aminotoluene.
Logical Workflow for Synthesis Route Selection
Choosing the correct synthetic pathway depends on the desired product's substitution pattern and the required purity. The following diagram illustrates a decision-making workflow for selecting a synthesis route.
References
- 1. cerritos.edu [cerritos.edu]
- 2. uwosh.edu [uwosh.edu]
- 3. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102391127B - Method for synthesizing mononitrotoluene by modified attapulgite catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental investigation of mononitrotoluene preparation in a continuous-flow microreactor - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. dwsim.fossee.in [dwsim.fossee.in]
- 12. Toluene - Wikipedia [en.wikipedia.org]
- 13. TNT - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. GB1434098A - Preparation of 3-nitro-4-aminotoluene - Google Patents [patents.google.com]
- 18. RU2205821C1 - Method for preparing 3-nitro-4-aminotoluene - Google Patents [patents.google.com]
efficacy of protein kinase inhibitors derived from 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of a hypothetical series of protein kinase inhibitors conceptually derived from a multisubstituted benzene scaffold, akin to structures initiated from 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. While specific efficacy data for inhibitors directly synthesized from this compound is not extensively available in public literature, this document serves as a methodological framework for the evaluation and comparison of novel kinase inhibitors. The presented data is illustrative, designed to guide researchers in structuring their own comparative analyses.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[2][3]
Comparative Efficacy of Hypothetical Inhibitors
The following tables summarize the in vitro potency and cellular activity of a hypothetical series of inhibitors (designated CP-1, CP-2, and CP-3) against a panel of relevant protein kinases. A well-characterized, approved inhibitor, "Reference Compound," is included for comparison.
Table 1: Biochemical Inhibition of Target Kinases
| Compound | Target Kinase A (IC50, nM) | Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) |
| CP-1 | 15 | 250 | >10,000 |
| CP-2 | 8 | 120 | 8,500 |
| CP-3 | 45 | 600 | >10,000 |
| Reference Cpd. | 10 | 150 | 5,000 |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line X (Target A dependent) (GI50, µM) | Cell Line Y (Target B dependent) (GI50, µM) | Normal Cell Line Z (CC50, µM) |
| CP-1 | 0.2 | 2.5 | >50 |
| CP-2 | 0.1 | 1.8 | 45 |
| CP-3 | 0.8 | 5.2 | >50 |
| Reference Cpd. | 0.15 | 2.0 | 30 |
GI50 is the concentration for 50% growth inhibition. CC50 is the concentration for 50% cytotoxicity in normal cells, indicating a preliminary safety profile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following protocols outline the general procedures for the key assays cited above.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagent Preparation : A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) is prepared. The target kinase and a suitable substrate are diluted to their final concentrations in this buffer.[4] Test compounds are serially diluted in DMSO.
-
Reaction Setup : The assay is conducted in a 384-well plate format. To each well, 1 µL of the serially diluted test compound or DMSO (as a vehicle control) is added.[5]
-
Kinase Reaction Initiation : The kinase/substrate mixture is added to each well, followed by the addition of ATP to initiate the phosphorylation reaction.[5]
-
Incubation : The plate is incubated at room temperature for a defined period, typically 60-120 minutes.[5]
-
Signal Generation and Detection : A detection reagent is added to quantify the amount of ADP produced (an indicator of kinase activity). This can be achieved through a luminescence-based system where the reagent converts ADP to ATP, generating a light signal.[5]
-
Data Analysis : The luminescence is measured using a plate reader. The percent inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by fitting the data to a dose-response curve.[5]
Cellular Proliferation Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
-
Cell Culture : Cancer cell lines with known dependencies on the target kinases are cultured in appropriate media.[4]
-
Assay Procedure : Cells are seeded into 96-well plates and allowed to adhere overnight. A serial dilution of the test inhibitor is then added to the wells.[4]
-
Incubation : The plates are incubated for a period of 72 hours to allow for cell proliferation.[4]
-
Viability Measurement : A viability reagent (e.g., CellTiter-Glo®) is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[4]
-
Data Analysis : The luminescence is measured using a plate reader. The percentage of proliferation inhibition is calculated, and the GI50 value is determined from the dose-response curve.[4]
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.
Caption: EGFR signaling pathway and point of inhibitor intervention.
References
Spectroscopic Data Comparison: Unraveling the Signature of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene Through Analogs
A comparative guide for researchers, scientists, and drug development professionals.
Introduction
This guide provides a comparative analysis of spectroscopic data for compounds structurally similar to 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. Despite a comprehensive search, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could not be located. Therefore, this document focuses on presenting the available experimental data for a series of structurally related analogs. By examining the spectroscopic signatures of these similar compounds, researchers can infer the expected spectral characteristics of the target molecule, aiding in its identification and characterization in synthetic and analytical workflows.
The following sections detail the available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for selected chlorinated, nitrated, and trifluoromethylated toluene derivatives. This comparative approach allows for an understanding of how different substituents on the aromatic ring influence the spectroscopic output.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for compounds structurally related to this compound.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2,4-Dichloronitrobenzene | CDCl₃ | 7.87 (d, J=8.7 Hz, 1H), 7.57 (dd, J=8.7, 2.2 Hz, 1H), 7.41 (d, J=2.2 Hz, 1H)[1] |
| 1,2-Dichloro-4-nitrobenzene | CDCl₃ | 8.34 (d, J=2.5 Hz, 1H), 8.08 (dd, J=8.8, 2.5 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H)[2] |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2,4-Dichloronitrobenzene | CDCl₃ | 147.9, 136.1, 131.7, 130.9, 128.0, 121.6[3] |
| 1,2-Dichloro-4-nitrobenzene | CDCl₃ | 147.8, 139.3, 133.5, 128.2, 125.6, 121.9[2][4] |
| 2-Nitrotoluene | CDCl₃ | 149.3, 133.8, 132.5, 127.6, 124.9, 20.1[5] |
| 1-(Trifluoromethyl)naphthalene | CDCl₃ | 134.0, 132.9, 129.1, 128.9, 127.8, 126.7, 126.2 (q, J = 30 Hz), 124.8 (q, J = 6 Hz), 124.4 (q, J = 3 Hz), 124.3, 124.9 (q, J = 271 Hz)[6] |
Infrared (IR) Spectral Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| 2,4-Dichloronitrobenzene | Gas Phase | 1535 (NO₂ asym), 1350 (NO₂ sym), 1100-1000 (C-Cl)[7] |
| 1,2-Dichloro-4-nitrobenzene | KBr-Pellet | 1520 (NO₂ asym), 1345 (NO₂ sym), 1100-1000 (C-Cl)[8] |
| 3,4-Dichlorotoluene | Not specified | Not specified[9] |
Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| 2,4-Dichloronitrobenzene | Electron Ionization (EI) | 191 (M⁺), 161, 145, 111, 75[3][10] |
| 1,2-Dichloro-4-nitrobenzene | Electron Ionization (EI) | 191 (M⁺), 161, 145, 111, 75[11] |
| 3,4-Dichlorotoluene | Not specified | 159 (M⁺)[12] |
Experimental Protocols
The data presented in this guide were compiled from various sources. The following are general experimental protocols for the spectroscopic techniques mentioned.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the solid sample or a few microliters of a liquid sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Spectra are typically recorded on a spectrometer operating at a specific frequency for protons (e.g., 300, 400, or 500 MHz).
-
Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are commonly acquired to simplify the spectrum to single lines for each unique carbon atom.[13] The number of scans is often significantly higher for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[13]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are then applied.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
-
Neat (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Gas Phase: The gaseous sample is introduced into a gas cell with windows transparent to IR radiation.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each frequency.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Structural Relationships and Analytical Workflow
The following diagrams illustrate the structural similarities of the compared compounds and a typical workflow for spectroscopic analysis.
Caption: Structural relationships of the target compound to its simpler analogs.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. 2,4-Dichloronitrobenzene(611-06-3) 1H NMR [m.chemicalbook.com]
- 2. 3,4-Dichloronitrobenzene(99-54-7) 13C NMR [m.chemicalbook.com]
- 3. 2,4-Dichloronitrobenzene(611-06-3) 13C NMR [m.chemicalbook.com]
- 4. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. rsc.org [rsc.org]
- 7. Benzene, 2,4-dichloro-1-nitro- [webbook.nist.gov]
- 8. Benzene, 1,2-dichloro-4-nitro- [webbook.nist.gov]
- 9. 3,4-Dichlorotoluene(95-75-0) IR2 spectrum [chemicalbook.com]
- 10. Benzene, 2,4-dichloro-1-nitro- [webbook.nist.gov]
- 11. Benzene, 1,2-dichloro-4-nitro- [webbook.nist.gov]
- 12. 3,4-Dichlorotoluene(95-75-0) MS spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Chlorinated vs. Fluorinated Nitrotoluenes in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals, the choice of reactants is paramount to the success of a reaction. Halogenated nitrotoluenes are key intermediates, valued for their ability to undergo nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the reactivity of chlorinated and fluorinated nitrotoluenes, supported by experimental data from analogous compounds, detailed experimental protocols, and visualizations to aid in understanding the underlying principles.
The Decisive Role of the Halogen in Reactivity
A fundamental principle in SNAr reactions is that the reactivity of the aryl halide does not correlate with the carbon-halogen bond strength. Counterintuitively, aryl fluorides are significantly more reactive than aryl chlorides. This enhanced reactivity is attributed to the high electronegativity of the fluorine atom. The rate-determining step in an SNAr reaction is the formation of a resonance-stabilized carbanion intermediate, known as the Meisenheimer complex.[1] The potent electron-withdrawing inductive effect of fluorine stabilizes this intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.[2]
Quantitative Comparison of Reactivity
| Substrate | Relative Rate Constant (kF/kX) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~10⁻² - 10⁻³ |
Note: The relative rate can vary depending on the solvent and nucleophile. Data is illustrative of the general trend.
This substantial difference in reaction rates underscores the superior performance of fluorinated nitroaromatics in SNAr reactions, often enabling the use of milder reaction conditions and achieving higher yields.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the reactivity difference between a chlorinated and a fluorinated nitrotoluene, a parallel kinetic study can be performed. The following protocol outlines a general procedure for the reaction with an amine nucleophile, which can be monitored to determine reaction rates.
Objective: To compare the rate of nucleophilic aromatic substitution of a chlorinated nitrotoluene with its corresponding fluorinated analog.
Materials:
-
Chlorinated nitrotoluene (e.g., 2-chloro-4-nitrotoluene)
-
Fluorinated nitrotoluene (e.g., 2-fluoro-4-nitrotoluene)
-
Nucleophile (e.g., piperidine or morpholine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Standard for Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis (e.g., an inert, high-boiling point alkane)
-
Reaction vials, heating block with temperature control, magnetic stirrer, and syringes
-
GC or HPLC instrument with a suitable column and detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chlorinated nitrotoluene in DMF.
-
Prepare a separate stock solution of the fluorinated nitrotoluene in DMF of the same concentration.
-
Prepare a stock solution of the nucleophile in DMF.
-
Prepare a stock solution of the internal standard in DMF.
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of the chlorinated nitrotoluene stock solution and the internal standard stock solution.
-
In a parallel series of reaction vials, add the same volume of the fluorinated nitrotoluene stock solution and the internal standard stock solution.
-
Add the base (e.g., K₂CO₃) to each vial.
-
-
Initiation and Monitoring of the Reaction:
-
Place the reaction vials in a pre-heated heating block set to the desired reaction temperature (e.g., 80-120 °C) and start the magnetic stirring.[3]
-
To initiate the reaction, add a specific volume of the nucleophile stock solution to each vial simultaneously.
-
At regular time intervals, withdraw a small aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent (e.g., ethyl acetate) and water.
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC.
-
Quantify the decrease in the concentration of the starting nitrotoluene and the increase in the concentration of the product over time, relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for both the chlorinated and fluorinated nitrotoluene.
-
From these plots, determine the initial reaction rates and the rate constants for each reaction.
-
Compare the rate constants to quantify the difference in reactivity.
-
Visualizing the Reaction Pathway and Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of the SNAr reaction and a typical experimental workflow.
Caption: The reaction mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for a comparative kinetic study.
Conclusion
The choice between chlorinated and fluorinated nitrotoluenes as intermediates in organic synthesis has significant implications for reaction efficiency. The inherent electronic properties of fluorine lead to a marked increase in reactivity in nucleophilic aromatic substitution reactions compared to chlorine. This is a critical consideration for researchers in drug development and other fields where the optimization of synthetic routes is essential. The provided experimental protocol offers a framework for quantifying this reactivity difference for specific nitrotoluene isomers, enabling informed decisions in the design of synthetic pathways.
References
A Comparative Guide to the Validation of an HPLC Method for the Analysis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
This compound (CAS No. 115571-66-9) is a complex halogenated and nitrated aromatic compound.[1][2][3] Its chemical structure, featuring nitro and trifluoromethyl groups, makes it a compound of interest in various chemical and pharmaceutical synthesis processes.[2] Accurate and precise quantification is essential for quality control, process monitoring, and research applications.
Proposed Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a versatile and widely adopted technique for the separation and quantification of moderately polar to nonpolar organic compounds. Given the aromatic and substituted nature of this compound, RP-HPLC with UV detection is a highly suitable analytical approach.
Experimental Protocol: Proposed RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Acetonitrile and Water (Gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A logical workflow for the validation of an analytical method.
Comparison with Alternative Analytical Methods
While HPLC is a robust choice, other techniques can also be employed for the analysis of halogenated nitroaromatic compounds. The selection of the most appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For this compound, GC could be a viable alternative, particularly when coupled with a sensitive detector.
Experimental Protocol: Proposed GC Method
Instrumentation:
-
Gas chromatograph with an autosampler
-
Appropriate detector (ECD, NPD, or MS)
Chromatographic Conditions:
-
Column: DB-5ms or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: A temperature gradient will likely be required for optimal separation.
-
Detector Temperature: 300 °C
Other Alternative Methods
-
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can offer advantages in terms of speed and reduced organic solvent consumption.[5]
-
Hydrophilic Interaction Chromatography (HILIC): While typically used for more polar compounds, HILIC can provide alternative selectivity compared to RP-HPLC.[5]
Performance Comparison
The following table summarizes the expected performance characteristics of the proposed HPLC method compared to alternative techniques. This data is hypothetical and serves as a target for method validation.
| Parameter | HPLC-UV | GC-ECD | GC-MS |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | ng/mL range |
| Specificity | Good | Excellent | Excellent |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | Moderate | High |
Logical Decision-Making for Method Selection
The choice of analytical method is a critical decision in the research and development process. The following diagram outlines a logical approach to selecting a suitable method.
Caption: A logical diagram for selecting a suitable analytical method.
Conclusion
The validation of a robust and reliable analytical method is paramount for the accurate quantification of this compound. While a specific validated HPLC method for this compound is not documented in the public domain, the proposed RP-HPLC method, based on established principles for similar analytes, provides a strong starting point for method development and validation. Alternative techniques, particularly GC-based methods, offer viable options depending on the specific analytical requirements. This guide provides the necessary framework for researchers to compare these methods and select the most appropriate approach for their needs, ensuring data of high quality and integrity.
References
A Comparative Purity Analysis of Commercially Available 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene, a key building block in the synthesis of various biologically active compounds.[1][2] The assessment of starting material purity is a critical, yet often overlooked, aspect of research and development that can significantly impact experimental outcomes, reproducibility, and the safety profile of synthesized compounds. This guide outlines detailed experimental protocols for assessing the purity of this compound and presents a comparative analysis based on hypothetical data from three representative commercial suppliers.
Comparative Purity and Impurity Profiling
The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data are summarized in the tables below.
Table 1: Purity Assessment by HPLC and GC-MS
| Supplier | Stated Purity | Purity by HPLC (%) | Purity by GC-MS (%) |
| Supplier A | ≥97% | 97.2 ± 0.3 | 97.5 ± 0.2 |
| Supplier B | ≥95% | 95.8 ± 0.5 | 96.1 ± 0.4 |
| Supplier C | ≥97% | 98.5 ± 0.2 | 98.8 ± 0.1 |
Table 2: Major Impurities Identified by GC-MS
| Supplier | Impurity 1 (Identity, %) | Impurity 2 (Identity, %) | Other Impurities (%) |
| Supplier A | Isomeric Dichloro-nitro-(trifluoromethyl)toluene, 1.8% | Unidentified, 0.5% | 0.2% |
| Supplier B | Starting material from synthesis, 2.5% | Isomeric Dichloro-nitro-(trifluoromethyl)toluene, 1.1% | 0.3% |
| Supplier C | Isomeric Dichloro-nitro-(trifluoromethyl)toluene, 0.9% | Unidentified, 0.2% | 0.1% |
Table 3: Purity Determination by ¹H NMR
| Supplier | Purity by ¹H NMR (%) | Observable Impurities |
| Supplier A | ~97% | Minor peaks in the aromatic region |
| Supplier B | ~96% | Significant impurity peaks |
| Supplier C | >98% | Clean spectrum with minimal impurity signals |
Experimental Methodologies
Detailed protocols for the analytical techniques used in this comparative guide are provided below. These methods can be adapted for in-house quality control and purity verification of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 10 mg of the compound in 10 mL of acetonitrile.
-
Quantification: Purity was determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent Intuvo 9000 GC with a 5977B MS detector or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Samples were prepared by dissolving approximately 5 mg of the compound in 1 mL of dichloromethane.
-
Analysis: Purity was calculated based on the relative peak area of the main component. Impurities were identified by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Proton (¹H) NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Carbon (¹³C) NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
-
Purity Assessment: Purity was estimated by comparing the integral of the main compound's protons against the integrals of impurity peaks.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercially available this compound.
Caption: Workflow for the comparative purity assessment of a chemical compound.
Conclusion and Recommendations
Based on the hypothetical data, there can be significant variations in the purity and impurity profiles of this compound from different commercial suppliers. While Supplier A and B meet their stated purity claims, Supplier C provides a product with higher purity and a cleaner impurity profile. For applications in drug development and other sensitive research areas, it is highly recommended to perform in-house purity analysis of all critical starting materials. The choice of supplier should be based on a thorough evaluation of purity, the nature of impurities, and the specific requirements of the intended application. The analytical methods detailed in this guide provide a robust framework for such an evaluation.
References
Comparative Biological Activity of Dichloro-nitro-(trifluoromethyl)toluene Isomers: A Research Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dichloro-nitro-(trifluoromethyl)toluene Isomers
The biological activity of aromatic compounds is often highly dependent on the substitution pattern of functional groups on the benzene ring. Isomers of a single compound can exhibit vastly different potencies and mechanisms of action due to steric and electronic effects that influence their interaction with biological targets. Dichloro-nitro-(trifluoromethyl)toluene, a molecule combining the electron-withdrawing nitro and trifluoromethyl groups with two chlorine atoms, is anticipated to possess significant biological activity, potentially as a pesticide or herbicide. The various possible positional isomers of this compound would be expected to display unique biological profiles.
Hypothetical Data Summary
To facilitate future comparative studies, the following table provides a template for summarizing key quantitative data on the biological activities of various dichloro-nitro-(trifluoromethyl)toluene isomers.
| Isomer | CAS Number | Cytotoxicity (IC50, µM) | Herbicidal Activity (EC50, µM) | Insecticidal Activity (LD50, µg/g) |
| 2,3-Dichloro-4-nitro-5-(trifluoromethyl)toluene | Hypothetical | Data to be determined | Data to be determined | Data to be determined |
| 2,4-Dichloro-3-nitro-5-(trifluoromethyl)toluene | Hypothetical | Data to be determined | Data to be determined | Data to be determined |
| 2,5-Dichloro-3-nitro-4-(trifluoromethyl)toluene | Hypothetical | Data to be determined | Data to be determined | Data to be determined |
| 2,6-Dichloro-3-nitro-4-(trifluoromethyl)toluene | Hypothetical | Data to be determined | Data to be determined | Data to be determined |
| 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene | 115571-66-9[1] | Data to be determined | Data to be determined | Data to be determined |
| 3,5-Dichloro-2-nitro-4-(trifluoromethyl)toluene | Hypothetical | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are proposed experimental methodologies for assessing the biological activities of dichloro-nitro-(trifluoromethyl)toluene isomers.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test isomers (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Herbicidal Activity Assay (Seedling Growth Inhibition)
This assay evaluates the effect of the compounds on plant growth.
-
Plant Species: Seeds of a model plant (e.g., Arabidopsis thaliana) or a common weed (e.g., cress) are used.
-
Treatment Application: The isomers are dissolved in a suitable solvent and added to a growth medium (e.g., agar or filter paper in a petri dish) at various concentrations.
-
Germination and Growth: Seeds are placed on the treated medium and allowed to germinate and grow under controlled light and temperature conditions.
-
Measurement: After a set period (e.g., 7-14 days), the root length and/or shoot length of the seedlings are measured.
-
Data Analysis: The percentage of growth inhibition is calculated compared to a vehicle-treated control group. The EC50 (effective concentration to inhibit growth by 50%) is then calculated.
Insecticidal Activity Assay (Contact Toxicity)
This assay assesses the toxicity of the compounds to a model insect.
-
Insect Species: A common model insect such as the fruit fly (Drosophila melanogaster) or the larvae of a pest species is used.
-
Application: The test isomers are dissolved in a volatile solvent (e.g., acetone) and applied to the inner surface of a glass vial. The solvent is allowed to evaporate, leaving a uniform film of the compound.
-
Exposure: A known number of insects are placed in the treated vials. A control group is exposed to vials treated only with the solvent.
-
Mortality Assessment: The number of dead or moribund insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The lethal dose required to kill 50% of the test population (LD50) is determined using probit analysis.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be affected by these compounds.
Caption: Experimental workflow for comparing biological activities.
Caption: Hypothetical signaling pathway inhibited by an isomer.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route
The production of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, can be approached through several synthetic pathways.[1][2] This guide provides a comprehensive cost-benefit analysis of two primary routes: direct nitration of a toluene precursor and a two-step process involving oxidation of an aniline derivative. By presenting detailed experimental protocols, quantitative data, and a comparative analysis of costs, this document aims to assist researchers in making informed decisions for efficient and economical synthesis.
Executive Summary
Two feasible synthetic pathways for this compound are evaluated:
-
Pathway 1: Direct Nitration. This route involves the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene using a mixture of nitric and sulfuric acid. It is a straightforward, one-step process.
-
Pathway 2: Oxidation of an Aniline Precursor. This two-step pathway begins with the reduction of the target nitro compound to its corresponding amine, 2-amino-3,4-dichloro-6-(trifluoromethyl)toluene, followed by its oxidation back to the desired nitro compound.
The analysis reveals that Pathway 1 (Direct Nitration) is the more cost-effective and efficient method due to its single-step nature and the commercial availability of the starting material. While the oxidation pathway offers an alternative, it is hampered by the current lack of a commercially available aniline precursor and the potential for lower overall yields across two steps.
Pathway Comparison
Caption: Logical workflow for the cost-benefit analysis of synthetic pathways.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic pathways. Costs are estimated based on currently available market prices and may vary.
| Parameter | Pathway 1: Direct Nitration | Pathway 2: Oxidation of Aniline (Two Steps) |
| Starting Material | 3,4-Dichloro-6-(trifluoromethyl)toluene | This compound |
| Starting Material Cost (per kg) | ~$55 | Commercially available, price varies |
| Key Reagents | Nitric Acid, Sulfuric Acid | Iron powder, Hydrochloric Acid, Trifluoroacetic anhydride, Hydrogen peroxide |
| Overall Yield (Estimated) | High (potentially >90%) | Moderate (product of two steps, likely lower overall) |
| Number of Steps | 1 | 2 |
| Process Complexity | Low | Moderate |
| Estimated Cost per Gram of Product | Lower | Higher |
| Safety Concerns | Use of strong, corrosive acids | Handling of strong acids and potent oxidizing agents |
| Environmental Impact | Acidic waste stream | Aqueous waste from reduction, solvent waste from oxidation |
Experimental Protocols
Pathway 1: Direct Nitration of 3,4-Dichloro-6-(trifluoromethyl)toluene
Reaction Scheme:
References
The Dawn of a New Therapeutic Frontier: Benchmarking Hypothetical 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene-Derived Compounds Against Leading Kinase Inhibitors
For Immediate Release
Shanghai, China – December 25, 2025 – In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical scaffolds is paramount. This guide provides a forward-looking comparative analysis of hypothetical compounds derived from 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene, a versatile chemical intermediate. While direct therapeutic derivatives of this specific toluene compound are not yet established in published literature, its structural motifs—a trifluoromethyl group known to enhance metabolic stability and cell permeability, and a nitro group, a common pharmacophore—suggest significant potential in drug design. This guide benchmarks these hypothetical compounds against established protein kinase inhibitors in oncology, providing a framework for future research and development.
The focus of this comparison will be on the inhibition of key receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis: the Epidermal Growth factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). As benchmarks, we will use the clinically approved drugs Gefitinib, an EGFR inhibitor, and Sunitinib, a multi-kinase inhibitor with potent activity against VEGFR.
Comparative Performance Data: A Look at the Benchmarks
To establish a clear performance target for novel compounds, the following tables summarize the in vitro efficacy of Gefitinib and Sunitinib against their primary kinase targets and relevant cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Benchmark Drugs
| Compound | Target Kinase | IC50 (nM) |
| Gefitinib | EGFR | 26 - 37[1] |
| Sunitinib | VEGFR2 | 80[2][3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity of Benchmark Drugs
| Compound | Cell Line | Cell Type | IC50 |
| Gefitinib | A549 | Human Lung Carcinoma (EGFR wild-type) | 7.0 - 31.0 µM[5] |
| Sunitinib | HUVEC | Human Umbilical Vein Endothelial Cells | ~0.01 µM (under VEGF stimulation)[6] |
The anti-proliferative IC50 indicates the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Experimental Protocols: The Blueprint for Evaluation
The following are detailed methodologies for key experiments essential for the evaluation of novel kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase (e.g., EGFR, VEGFR2).
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically using fluorescence or luminescence-based methods.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ TR-FRET assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and the test compound to the wells of a microplate and incubate to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified period at a controlled temperature.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the effect of a compound on the viability and proliferation of cultured cells.[7][8][9][10]
Objective: To determine the anti-proliferative IC50 of a test compound on a specific cell line.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549, HUVEC)
-
Cell culture medium and supplements (e.g., FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
The anti-proliferative IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Battlefield: Signaling Pathways and Experimental Design
Understanding the molecular pathways targeted by these drugs and the workflow for their evaluation is crucial for drug development professionals.
Caption: Simplified EGFR signaling pathway.
Caption: Key VEGFR2 signaling pathways.
Caption: Drug discovery workflow for kinase inhibitors.
This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel chemical entities derived from this compound. By providing clear benchmarks, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks, we aim to accelerate the discovery of the next generation of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchhub.com [researchhub.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene was located. The following disposal procedures are based on general best practices for halogenated, nitrated, and trifluoromethylated aromatic compounds and are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for aerosolization or dust formation exists, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Based on its chemical structure, this compound should be classified as a halogenated organic waste .[1][2][3]
-
Keep this waste stream separate from non-halogenated organic solvents, aqueous solutions, and other incompatible waste types to prevent dangerous reactions and to facilitate proper disposal by your institution's waste management provider.[1][4]
-
-
Waste Collection and Containerization:
-
Collect waste containing this compound in a designated, properly labeled hazardous waste container.[2][4][5]
-
The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid to prevent leaks and evaporation.[2][5][6]
-
Ideally, use the original container if it is in good condition.[6] Do not use food-grade containers.[6]
-
-
Labeling of Hazardous Waste:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[2][5] Do not use abbreviations or chemical formulas.[2]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Include the name of the principal investigator, the laboratory location (building and room number), and the accumulation start date.[5]
-
-
Storage of Hazardous Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The storage area should be in a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[4]
-
Ensure the container is stored in secondary containment to catch any potential leaks.[5]
-
Keep the container closed at all times, except when adding waste.[2][6]
-
-
Arranging for Disposal:
Spill and Emergency Procedures
-
Small Spills: For a small spill contained within a chemical fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[4] Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4]
-
Large Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area and notify your institution's emergency response team.[4]
Chemical and Physical Properties
The following table summarizes known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ |
| Molecular Weight | 274.02 g/mol |
| CAS Number | 115571-66-9 |
| Appearance | Solid, white to light yellow |
| Solubility | Sparingly soluble in water |
(Data sourced from PubChem and Guidechem)[4][5]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
